Silver dibenzyl phosphate
Description
Properties
IUPAC Name |
silver;dibenzyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P.Ag/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOLVLSIZCEOHM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14AgO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531833 | |
| Record name | Silver(1+) dibenzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50651-75-7 | |
| Record name | Silver dibenzyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050651757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver(1+) dibenzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SILVER DIBENZYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45XQ7IW09Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Silver Dibenzyl Phosphate: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, properties, and applications of silver dibenzyl phosphate, a versatile phosphorylating agent in organic and medicinal chemistry.
Introduction
This compound is a key organophosphate reagent utilized primarily as a phosphorylating agent in the synthesis of various organic molecules, including pharmaceuticals and their intermediates. Its utility stems from the reactive nature of the silver-phosphate bond and the use of benzyl groups as readily removable protecting groups for the phosphate moiety. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in key chemical transformations, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 50651-75-7 | [1][2] |
| Molecular Formula | C₁₄H₁₄AgO₄P | [1][3] |
| Molecular Weight | 385.10 g/mol | [1] |
| Appearance | Off-white to light grey or brown powder | |
| Melting Point | 215 °C | [2] |
| Solubility | Insoluble in water, soluble in refluxing benzene |
Synthesis of this compound
This compound is synthesized from dibenzyl phosphate through a neutralization reaction followed by precipitation with a silver salt. The following protocol provides a detailed method for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dibenzyl phosphate
-
1 N Sodium hydroxide (NaOH) solution
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Phosphorus pentoxide (P₄O₁₀)
-
Ice bath
-
Filtration apparatus
-
Vacuum desiccator
Procedure:
-
Dissolve 2.78 g (10 mmol) of dibenzyl phosphate in 40 mL of deionized water and cool the solution in an ice bath.
-
While stirring, slowly add 1 N NaOH solution dropwise until the pH of the reaction mixture reaches approximately 7. At this point, the solid dibenzyl phosphate should be almost completely dissolved.
-
In a separate beaker, prepare a solution of 1.89 g (11 mmol) of silver nitrate in 20 mL of deionized water.
-
Slowly add the silver nitrate solution to the dibenzyl phosphate solution. A white solid will precipitate.
-
Collect the white solid by filtration and wash it thoroughly with deionized water.
-
Dry the resulting solid in a vacuum desiccator over phosphorus pentoxide. This will yield this compound as a white solid.
Expected Yield: 3.18 g (82.5%)
References
An In-Depth Technical Guide to Silver Dibenzyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to silver dibenzyl phosphate. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related silver and organophosphate compounds to provide a thorough and practical resource.
Chemical Structure and Identification
This compound is a metal-organic salt consisting of a silver(I) cation ionically bonded to a dibenzyl phosphate anion.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 50651-75-7 | |
| Molecular Formula | C₁₄H₁₄AgO₄P | [2] |
| Molecular Weight | 385.10 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Ag+] | [1] |
| InChI Key | IWOLVLSIZCEOHM-UHFFFAOYSA-M | [1] |
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Reference |
| Physical Form | Solid | |
| Melting Point | 215 °C | |
| Solubility | Sparingly soluble in water. | |
| Storage Conditions | Room temperature, protect from light, store under inert atmosphere. |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined below.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
-
Dissolution: Dissolve dibenzyl phosphate (2.78 g, 10 mmol) in 40 mL of water. Cool the solution in an ice bath.
-
Neutralization: While stirring, slowly add a 1 N NaOH solution dropwise until the pH of the reaction mixture is approximately 7. At this point, the solid dibenzyl phosphate should be almost completely dissolved.
-
Precipitation: Slowly add a solution of silver nitrate (1.89 g, 11 mmol) in 20 mL of water to the neutralized solution. A white solid will precipitate.
-
Isolation and Purification: Collect the resulting white solid by filtration.
-
Washing: Wash the collected solid with deionized water.
-
Drying: Place the solid over phosphorus pentoxide and dry under a vacuum to yield this compound as a white solid (yield: 3.18 g, 82.5%).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. ³¹P NMR Spectroscopy
-
Expected Chemical Shift: The ³¹P chemical shift for phosphate esters typically falls within the range of +10 to -10 ppm.[3] For dibenzyl phosphate derivatives, the chemical shift is expected to be in the upfield region of this range.
-
Coupling: In a proton-decoupled spectrum, a single sharp peak is expected. If coupled to silver, splitting due to ¹⁰⁷Ag (I=1/2) and ¹⁰⁹Ag (I=1/2) may be observed, though this is often not resolved in solution due to rapid ligand exchange.[4] In solid-state NMR, direct J-coupling between phosphorus and silver can be observed.[5]
4.1.2. ¹⁰⁹Ag NMR Spectroscopy
-
Expected Chemical Shift: The ¹⁰⁹Ag chemical shift is sensitive to the coordination environment of the silver ion.[6] For silver(I) complexes with oxygen or phosphorus ligands, the chemical shifts can vary over a wide range.[4]
-
Challenges: ¹⁰⁹Ag NMR is an insensitive technique due to the low gyromagnetic ratio of the nucleus.[6] Long relaxation times and the need for specialized probes can make acquisition challenging.[6]
4.1.3. General Protocol for Solid-State ³¹P NMR
-
Sample Preparation: Finely grind the solid sample of this compound. Pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).
-
Spectrometer Setup: Use a solid-state NMR spectrometer equipped with a probe capable of detecting ³¹P.
-
Acquisition Parameters:
-
Technique: Magic Angle Spinning (MAS) is used to average out anisotropic interactions and obtain sharper lines.[7] Cross-polarization (CP) from ¹H can be used to enhance the ³¹P signal.
-
Reference: Use an external standard of 85% H₃PO₄ for chemical shift referencing.
-
Decoupling: High-power ¹H decoupling is typically applied during acquisition to remove proton couplings.
-
Recycle Delay: A sufficiently long recycle delay should be used to allow for complete relaxation of the phosphorus nuclei.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Expected Vibrational Bands:
-
P=O Stretch: A strong absorption band is expected in the region of 1300-1200 cm⁻¹.
-
P-O-C Stretch: Asymmetric and symmetric stretching vibrations of the P-O-C linkages are expected around 1050-950 cm⁻¹.
-
O-P-O Bending: Bending vibrations of the phosphate group will appear in the lower frequency region (around 650-500 cm⁻¹).[1]
-
C-H Stretch (Aromatic): Bands corresponding to the benzyl groups will be observed around 3100-3000 cm⁻¹.
-
C=C Stretch (Aromatic): Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
4.2.1. General Protocol for FT-IR Analysis (KBr Pellet Method) [8][9]
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be ground to a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet.
-
Acquire the sample spectrum and ratio it against the background.
-
Mass Spectrometry (MS)
-
Expected Ionization and Fragmentation: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing organometallic salts like this compound.[10][11]
-
In the positive ion mode, one might expect to observe the intact silver-containing cation or adducts.
-
In the negative ion mode, the dibenzyl phosphate anion ([M-Ag]⁻) at m/z corresponding to C₁₄H₁₄O₄P⁻ would be expected.
-
Fragmentation of the dibenzyl phosphate anion may involve the loss of benzyl groups.
-
4.3.1. General Protocol for ESI-MS Analysis [10][12]
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
Instrumentation: Use an ESI-MS system. The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
-
ESI Source Parameters:
-
Ionization Mode: Acquire spectra in both positive and negative ion modes.
-
Capillary Voltage: Optimize the capillary voltage to achieve stable ionization.
-
Nebulizing Gas Flow and Temperature: Adjust the nebulizing gas flow rate and temperature to facilitate solvent evaporation and ion desolvation.
-
-
Mass Analysis:
-
Acquire full scan mass spectra over an appropriate m/z range.
-
Perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation.
-
Potential Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound are limited. However, based on its constituent components, potential mechanisms of action can be inferred.
Antimicrobial Activity
Silver ions are known to exert broad-spectrum antimicrobial effects through multiple mechanisms.[13][14][15]
Caption: Postulated antimicrobial mechanisms of silver ions.
The organophosphate moiety may also contribute to toxicity, although the primary mechanism of toxicity for many organophosphates (inhibition of acetylcholinesterase) is more relevant to insects and mammals.
Potential in Drug Development
Silver-containing compounds and organophosphates have been investigated for various therapeutic applications. Silver nanoparticles are explored as drug delivery vehicles and for their anticancer properties. Certain organophosphate compounds also exhibit biological activities. This compound could serve as a precursor or intermediate in the synthesis of more complex drug candidates.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is important to avoid inhalation of the powder and to prevent skin and eye contact. Store the compound in a tightly sealed container in a dry, well-ventilated area, protected from light.
References
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [mmclibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Structural characterization of silver dialkylphosphite salts using solid-state 109Ag and 31P NMR spectroscopy, IR spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Ag) Silver NMR [chem.ch.huji.ac.il]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Assigning the ESI mass spectra of organometallic and coordination compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assigning the ESI mass spectra of organometallic and coordination compounds. | Semantic Scholar [semanticscholar.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial Activity and Mechanism of Action of the Silver Ion in Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
An In-depth Technical Guide to Silver Dibenzyl Phosphate
CAS Number: 50651-75-7
This technical guide provides a comprehensive overview of silver dibenzyl phosphate, a metal-organic compound with diverse applications in research and industry. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and potential uses.
Physicochemical Properties
This compound is a solid, off-white to pale beige compound.[1] It is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 50651-75-7 | [2] |
| Molecular Formula | C₁₄H₁₄AgO₄P | [2] |
| Molecular Weight | 385.10 g/mol | [2] |
| Appearance | Off-white to pale beige solid | [1] |
| Melting Point | 215 °C | [3] |
| Solubility | Slightly soluble in DMSO | [1] |
| Purity | 95-97% | [1][3] |
Synthesis
A general method for the synthesis of this compound involves the reaction of dibenzyl phosphate with a silver salt. While detailed experimental parameters can vary, a representative procedure is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dibenzyl phosphate
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH) solution (1 N)
-
Deionized water
-
Phosphorus pentoxide (for drying)
Procedure:
-
Dissolve dibenzyl phosphate in deionized water and cool the solution in an ice bath.
-
Slowly add a 1 N sodium hydroxide solution dropwise while stirring until the pH of the reaction mixture reaches approximately 7. At this point, the solid dibenzyl phosphate should be almost completely dissolved.
-
Prepare a solution of silver nitrate in deionized water.
-
Slowly add the silver nitrate solution to the dibenzyl phosphate solution. A white solid precipitate of this compound will form.
-
Collect the white solid by filtration.
-
Wash the collected solid with deionized water.
-
Dry the final product under vacuum over phosphorus pentoxide.
This procedure is expected to yield this compound as a white solid.
Applications
This compound is a versatile compound with applications in various fields, primarily leveraging the properties of both the silver ion and the phosphate ester moiety.
Flame Retardant in Polymers
-
Gas Phase Inhibition: Upon heating, phosphorus-containing compounds can be released into the gas phase, where they act as radical scavengers, interrupting the combustion cycle.
-
Condensed Phase Charring: The phosphate component can promote the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.
The presence of silver may also contribute to the overall flame retardant properties, although the specific synergistic effects have not been detailed in available literature.
Antimicrobial Agent
Silver compounds are renowned for their broad-spectrum antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound against various microorganisms are not extensively documented, the antimicrobial action of silver ions is generally attributed to several mechanisms:
-
Cell Membrane Interaction: Silver ions can bind to and disrupt the bacterial cell membrane, leading to increased permeability and cell lysis.
-
Inhibition of Cellular Respiration: Silver can interfere with respiratory enzymes, disrupting the electron transport chain.
-
Interaction with DNA: Silver ions can interact with the DNA of microorganisms, inhibiting replication.
The dibenzyl phosphate moiety may influence the compound's solubility and delivery of the active silver ion.
Intermediate in Chemical Synthesis
This compound serves as a valuable intermediate in organic and organometallic synthesis.[4] The dibenzyl phosphate group is a common motif in the synthesis of more complex molecules, and the silver salt provides a reactive precursor for various transformations.
Role in Drug Development
Phosphate esters are integral to many biological processes, and their synthetic analogs are of great interest in drug development.[1] Dibenzyl phosphate esters can be employed as prodrugs, where the benzyl groups mask a polar phosphate group, enhancing cell membrane permeability.[1] Once inside the cell, these protecting groups can be cleaved by cellular enzymes to release the active, phosphorylated drug. While the direct application of this compound in this context is not established, the dibenzyl phosphate moiety is a relevant structural component in prodrug design.[4]
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the direct interaction of this compound with or modulation of any particular signaling pathways. The biological effects of the compound are likely attributable to the individual actions of silver ions and the dibenzyl phosphate group upon potential dissociation or metabolism.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is important to avoid inhalation of dust and direct contact with skin and eyes. Store the compound in a cool, dry, and well-ventilated area, protected from light.[3]
Conclusion
This compound is a multifaceted compound with established and potential applications in materials science, synthetic chemistry, and antimicrobial research. While its fundamental properties are documented, there is a notable lack of quantitative performance data in areas such as flame retardancy and antimicrobial efficacy. Further research is warranted to fully elucidate its mechanisms of action and to quantify its effectiveness in various applications, which would enable its broader utility for researchers and drug development professionals.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Silver Dibenzyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silver dibenzyl phosphate is an organometallic compound with potential applications in drug development and material science, primarily attributed to the antimicrobial properties of silver ions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a detailed synthesis protocol and available spectral data for its parent compound, dibenzyl phosphate. Furthermore, a generalized signaling pathway for the antimicrobial action of silver ions is presented to illustrate a potential mechanism of action relevant to drug development professionals.
Physicochemical Properties
This compound is a white to off-white solid compound. While detailed experimental data for the silver salt is limited in publicly available literature, the fundamental properties have been compiled from various sources.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 50651-75-7 | [1] |
| Molecular Formula | C₁₄H₁₄AgO₄P | [1][2] |
| Molecular Weight | 385.1 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 215 °C | [4] |
| Solubility | No data available | |
| Stability | Light-sensitive | [4] |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of dibenzyl phosphate with a silver salt, typically silver nitrate.
Experimental Protocol
Materials:
-
Dibenzyl phosphate
-
1 N Sodium hydroxide (NaOH) solution
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Phosphorus pentoxide (P₄O₁₀) for drying
Procedure:
-
Dissolve dibenzyl phosphate (e.g., 2.78 g, 10 mmol) in deionized water (40 mL) in a flask and cool the mixture in an ice bath.[3]
-
While stirring, slowly add 1 N NaOH solution dropwise until the pH of the reaction mixture reaches approximately 7. At this point, the solid dibenzyl phosphate should be almost completely dissolved.[3]
-
In a separate beaker, prepare a solution of silver nitrate (e.g., 1.89 g, 11 mmol) in deionized water (20 mL).[3]
-
Slowly add the silver nitrate solution to the dibenzyl phosphate solution. A white solid will precipitate.[3]
-
Collect the white solid by filtration and wash it thoroughly with deionized water.[3]
-
Dry the resulting solid in a desiccator over phosphorus pentoxide under vacuum to yield this compound. A typical yield is around 82.5%.[3]
Spectral Data
Disclaimer: The following data pertains to dibenzyl phosphate , not this compound. The presence of the silver ion will influence the spectral characteristics.
NMR Spectroscopy of Dibenzyl Phosphate
Table 2: ¹H NMR Data for Dibenzyl Phosphate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | m | 10H | Aromatic protons |
| ~5.0 | d | 4H | -CH₂- protons |
| ~10-12 | br s | 1H | P-OH proton |
Note: The chemical shift of the acidic proton can be highly variable and may not be observed depending on the solvent and concentration.[5]
Table 3: ¹³C NMR Data for Dibenzyl Phosphate
| Chemical Shift (ppm) | Assignment |
| ~136 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~68 | -CH₂- |
Note: Specific peak assignments may vary slightly based on the solvent and experimental conditions.[6]
Table 4: ³¹P NMR Data for Dibenzyl Phosphate
| Chemical Shift (ppm) | Assignment |
| ~1 to -2 | Phosphate |
Note: The chemical shift is relative to a standard (e.g., 85% H₃PO₄).[7][8][9][10]
FT-IR Spectroscopy of Dibenzyl Phosphate
The FT-IR spectrum of dibenzyl phosphate would be expected to show characteristic absorption bands for P=O, P-O-C, C-H (aromatic and aliphatic), and O-H functional groups.[11][12]
Table 5: Expected FT-IR Absorption Bands for Dibenzyl Phosphate
| Wavenumber (cm⁻¹) | Vibration |
| ~2500-3000 | O-H stretch (broad, from P-OH) |
| ~3000-3100 | C-H stretch (aromatic) |
| ~2850-2960 | C-H stretch (aliphatic) |
| ~1200-1300 | P=O stretch |
| ~950-1100 | P-O-C stretch |
Mass Spectrometry of Dibenzyl Phosphate
Mass spectrometry of dibenzyl phosphate would likely show the molecular ion peak and fragmentation patterns corresponding to the loss of benzyl groups and other fragments.
Potential Mechanism of Action: A Generalized Signaling Pathway for Silver Ions
While specific signaling pathways for this compound have not been elucidated, the biological activity is expected to be primarily driven by the release of silver ions (Ag⁺). The antimicrobial mechanism of silver ions is multifaceted and involves the disruption of several cellular processes. The following diagram illustrates a generalized pathway of silver ion toxicity in bacteria.
References
- 1. This compound | C14H14AgO4P | CID 13248164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. dibenzyl phosphate, silver salt | 50651-75-7 [chemicalbook.com]
- 4. Silver(I) dibenzyl phosphate | 50651-75-7 [sigmaaldrich.com]
- 5. Dibenzyl phosphate(1623-08-1) 1H NMR spectrum [chemicalbook.com]
- 6. Dibenzyl phosphate(1623-08-1) 13C NMR spectrum [chemicalbook.com]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Dibenzyl phosphate(1623-08-1) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
silver dibenzyl phosphate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of silver dibenzyl phosphate, a key intermediate in organic and medicinal chemistry. It covers its chemical properties, a detailed synthesis protocol, and its applications, with a focus on data presentation and experimental methodology.
Core Compound Data
This compound is a metal-organic compound valued for its role as a reactive intermediate in various synthetic pathways.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄AgO₄P | [2] |
| Molecular Weight | 385.10 g/mol | [2] |
| CAS Number | 50651-75-7 | |
| Appearance | White solid | [3] |
| Melting Point | 215 °C | [4] |
| Solubility | Insoluble in water |
Synthesis of this compound
The synthesis of this compound is a straightforward precipitation reaction involving dibenzyl phosphate and a soluble silver salt, typically silver nitrate.[3] The following protocol details a common laboratory-scale preparation.
Experimental Protocol
Materials:
-
Dibenzyl phosphate (2.78 g, 10 mmol)
-
Deionized water (60 mL)
-
1 N Sodium hydroxide (NaOH) solution
-
Silver nitrate (AgNO₃) (1.89 g, 11 mmol)
-
Phosphorus pentoxide (P₂O₅) for drying
Procedure:
-
Dissolve 2.78 g (10 mmol) of dibenzyl phosphate in 40 mL of deionized water in a beaker and cool the mixture in an ice bath.
-
While stirring, slowly add 1 N NaOH solution dropwise until the pH of the reaction mixture reaches approximately 7. At this point, the solid dibenzyl phosphate should be almost completely dissolved.
-
In a separate beaker, dissolve 1.89 g (11 mmol) of silver nitrate in 20 mL of deionized water.
-
Slowly add the silver nitrate solution to the dibenzyl phosphate solution. A white solid will precipitate.
-
Collect the resulting white solid by filtration and wash it with deionized water.
-
Place the solid over phosphorus pentoxide and dry it under a vacuum to yield this compound.[3]
Expected Yield: 3.18 g (82.5%)[3]
Synthesis Workflow
Applications in Chemical Synthesis
This compound serves as a valuable reactive intermediate in organophosphate and metal-organic chemistry.[1] It is particularly noted as a reactant in the synthesis of pharmaceutical compounds such as cortisone 21-phosphate.[3] Its utility stems from the ability of the dibenzyl phosphate anion to act as a phosphorylating agent, while the silver cation can facilitate specific reactions.
Logical Relationship in Phosphorylation
While detailed experimental protocols for its use are often proprietary or specific to the synthesis of a particular target molecule, its general application involves the transfer of the dibenzyl phosphate group to a suitable substrate. This makes it a key building block for creating more complex organophosphate compounds.[1] Further research into its catalytic activities and interactions with various metal centers continues to be an area of interest for academic and industrial laboratories.[1]
References
solubility of silver dibenzyl phosphate in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of silver dibenzyl phosphate in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The information is intended to assist researchers and professionals in drug development and other scientific fields in effectively utilizing this compound.
Core Compound Information
This compound
-
CAS Number: 50651-75-7
-
Molecular Formula: C₁₄H₁₄AgO₄P
-
Molecular Weight: 385.10 g/mol
-
Appearance: Off-white to pale beige solid
Solubility Data
Currently, there is limited quantitative data available in public literature regarding the solubility of this compound. The available qualitative descriptions are summarized in the table below.
| Solvent | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | Ambient | Slightly Soluble[1] |
| Methanol | Heated | Slightly Soluble |
Note: "Slightly soluble" indicates that a small amount of the compound will dissolve in the solvent. For precise applications, it is imperative to determine the quantitative solubility through experimental methods.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following protocol is a representative methodology for determining the equilibrium solubility of this compound in a given solvent. This method is based on standard shake-flask procedures.
1. Materials and Equipment:
-
This compound
-
Solvent of interest (e.g., DMSO)
-
Analytical balance
-
Scintillation vials or other suitable containers with secure caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker. For ambient temperature studies, this is typically set to 25 °C.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The concentration of the dissolved solid should not change over time once equilibrium is achieved.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any undissolved solids, either centrifuge the sample at a high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
-
Visualizations
Synthesis of this compound
The following diagram illustrates the chemical synthesis of this compound.
Caption: Synthesis of this compound.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Shake-Flask Solubility Workflow.
References
An In-depth Technical Guide to the Melting Point and Thermal Stability of Silver Dibenzyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and thermal stability of silver dibenzyl phosphate. It includes key physical and chemical data, detailed experimental protocols for synthesis and thermal analysis, and visualizations to illustrate the associated workflows.
Core Properties of this compound
This compound is a metal-organic compound recognized for its applications as a specialty chemical and its role in enhancing the thermal stability of polymers.[1] A summary of its key properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50651-75-7 | [2][3] |
| Molecular Formula | C₁₄H₁₄AgO₄P | [2][4] |
| Molecular Weight | 385.10 g/mol | [2][4] |
| Appearance | Off-white to pale beige solid | [2] |
| Melting Point | 215 °C | [2] |
| Solubility | Slightly soluble in DMSO | [2] |
| Purity | 95-97% | [2] |
Thermal Stability
This compound is noted for its contribution to the thermal stability of materials.[1] While specific decomposition temperatures are not detailed in the provided literature, its application as a specialty additive in polymer chemistry is to enhance thermal stability, flame retardancy, and antimicrobial properties in certain formulations.[1] Generally, silver phosphate compounds are known to be thermally stable.[5] For instance, silver orthophosphate is very infusible and can be heated to full redness without fusing, only converting to pyrophosphate at a white heat sustained for a long duration.[5]
Experimental Protocols
A common method for the synthesis of this compound involves the reaction of dibenzyl phosphate with a silver salt, such as silver nitrate.[3]
Protocol:
-
Dissolve dibenzyl phosphate (10 mmol, 2.78 g) in water (40 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 1 N NaOH solution dropwise with stirring until the pH of the reaction mixture reaches approximately 7. At this stage, the solid should be almost completely dissolved.
-
Slowly add a solution of silver nitrate (11 mmol, 1.89 g) in water (20 mL).
-
A white solid will precipitate. Collect the solid by filtration.
-
Wash the collected solid with deionized water.
-
Dry the resulting solid under vacuum over phosphorus pentoxide to yield this compound as a white solid.[3]
Caption: Workflow for the synthesis of this compound.
To determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques.
3.2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition temperatures of the material.
Generalized Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA instrument.
-
Experimental Conditions:
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 900 °C).
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Atmosphere: Use an inert atmosphere, such as nitrogen gas, with a constant flow rate (e.g., 70 ml/min) to prevent oxidative degradation.
-
-
Data Analysis: Record the weight loss of the sample as a function of temperature. The resulting TGA curve will show the onset and completion temperatures of decomposition.
3.2.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Generalized Protocol:
-
Sample Preparation: Seal a small amount of the this compound sample (typically 5-10 mg) in a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.
-
Experimental Conditions:
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate.
-
-
Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point is identified as the peak temperature of the endothermic melting transition.
Caption: Workflow for TGA and DSC thermal analysis.
References
- 1. This compound | 50651-75-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. dibenzyl phosphate, silver salt | 50651-75-7 [chemicalbook.com]
- 4. This compound | C14H14AgO4P | CID 13248164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
discovery and history of silver dibenzyl phosphate as a reagent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silver dibenzyl phosphate has carved a niche for itself as a valuable reagent in the field of organic chemistry, particularly in phosphorylation reactions that are fundamental to numerous biological processes and the synthesis of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and core applications of this compound. It details the experimental protocols for its synthesis, presents quantitative data in a structured format, and visualizes key chemical transformations. While the exact initial discovery remains somewhat obscured in the annals of early phosphate chemistry, its utility emerged from the foundational work on phosphorylation in the mid-20th century, driven by the pioneers in nucleotide and phospholipid synthesis.
Introduction: The Dawn of Phosphorylation
The journey to understanding and harnessing the power of phosphorylation began in the early to mid-20th century. The work of notable chemists like Alexander Todd and Har Gobind Khorana laid the groundwork for the synthesis of phosphate esters, which are integral to the structure of nucleic acids and the transfer of energy within biological systems.[1][2] It was within this fervent period of discovery that the need for stable, yet reactive, phosphorylating agents became paramount. Dibenzyl phosphate, with its readily cleavable benzyl groups, emerged as a promising precursor. The introduction of the silver salt of dibenzyl phosphate provided a storable and effective reagent for these critical chemical transformations.
The Reagent: Properties and Synthesis
This compound is a white to off-white solid that is stable under standard conditions. Its utility as a phosphorylating agent stems from the ability of the silver ion to act as a leaving group upon nucleophilic attack at the phosphorus center.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₄H₁₄AgO₄P |
| Molecular Weight | 385.10 g/mol |
| Appearance | White to off-white solid |
| Solubility | Sparingly soluble in common organic solvents |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is a straightforward precipitation reaction from its corresponding acid, dibenzyl phosphate.
Materials:
-
Dibenzyl phosphate
-
Sodium hydroxide (NaOH) solution (1 M)
-
Silver nitrate (AgNO₃) solution
-
Deionized water
-
Ice bath
Procedure:
-
Dibenzyl phosphate is dissolved in deionized water and the solution is cooled in an ice bath.
-
A 1 M solution of sodium hydroxide is added dropwise with stirring until the dibenzyl phosphate is fully dissolved and the pH is neutral (pH ~7). This step forms the sodium salt of dibenzyl phosphate in situ.
-
A solution of silver nitrate in deionized water is then added slowly to the reaction mixture.
-
A white precipitate of this compound immediately forms.
-
The mixture is stirred for a period to ensure complete precipitation.
-
The solid is collected by filtration, washed with deionized water, and then with a suitable organic solvent like ethanol to remove any remaining impurities.
-
The resulting this compound is dried under vacuum to yield a fine, white powder.
Quantitative Data from a Representative Synthesis:
| Reactant | Molar Equivalent | Quantity |
| Dibenzyl phosphate | 1.0 | (user-defined) |
| Sodium hydroxide | 1.0 | (to neutral pH) |
| Silver nitrate | 1.0 | (user-defined) |
| Product | ||
| This compound | - | (yield dependent) |
Note: The yield of this reaction is typically high, often exceeding 80%.
Core Applications: A Phosphorylating Powerhouse
The primary application of this compound lies in its ability to act as a phosphorylating agent for a variety of nucleophiles, most notably alcohols and amines. The general mechanism involves the displacement of the silver phosphate by the nucleophile.
Phosphorylation of Alcohols
A key historical and ongoing application is the phosphorylation of alcohols to form phosphate esters. This reaction is fundamental in the synthesis of phospholipids and nucleotides.
Caption: General workflow for the phosphorylation of an alcohol using this compound.
Role in Early Nucleotide Synthesis
In the mid-20th century, the synthesis of oligonucleotides was a significant challenge. Reagents like this compound played a crucial role in forming the phosphodiester bonds that link nucleosides together. While more efficient methods have since been developed, the foundational chemistry established with these early reagents paved the way for modern automated DNA and RNA synthesis.
The Atherton-Todd Reaction: A Mechanistic Counterpoint
It is important to view the development of this compound in the context of other contemporary phosphorylation methods. The Atherton-Todd reaction, discovered in 1945, provided an alternative route to phosphoramidates and other phosphate esters from dialkyl phosphites.[3] This reaction typically involves a dialkyl phosphite, a base, and a carbon tetrahalide to generate a reactive phosphorylating intermediate.
Caption: Simplified workflow of the Atherton-Todd reaction for the synthesis of phosphoramidates.
The use of this compound offered a more direct approach for the phosphorylation of certain substrates, avoiding the in situ generation of a reactive intermediate from potentially hazardous reagents like carbon tetrachloride.
Conclusion and Future Outlook
This compound remains a relevant and useful reagent in the synthetic chemist's toolkit. Its history is intertwined with the foundational discoveries in the field of bio-organic chemistry. While modern methodologies have, in some cases, superseded its use in large-scale applications like oligonucleotide synthesis, it continues to be employed in research and development settings for the targeted phosphorylation of complex molecules. The principles of its reactivity, established decades ago, continue to inform the design of new and more sophisticated phosphorylating agents, highlighting the enduring legacy of this simple yet powerful chemical tool. For researchers in drug development, understanding the chemistry of such fundamental reagents provides a crucial foundation for the design and synthesis of novel phosphorylated therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases. A new method for the phosphorylation of amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: The Use of Silver Dibenzyl Phosphate in Phosphorylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental process in biology and a critical transformation in synthetic organic chemistry. It plays a pivotal role in cellular signaling, energy metabolism, and the structural integrity of nucleic acids. In drug development, the synthesis of phosphorylated molecules, such as nucleotide analogs and prodrugs, is essential for creating effective antiviral and anticancer therapies.
Silver dibenzyl phosphate (AgO)P(O)(OCH₂Ph)₂ is a valuable reagent in this field, serving as a stable and reactive intermediate for the preparation of phosphate esters.[1] Its utility is particularly pronounced in multi-step syntheses of drug intermediates and other functionalized organophosphate compounds.[1] The benzyl groups serve as effective protecting groups for the phosphate moiety, which can be removed under specific conditions, such as catalytic hydrogenolysis, at a later stage in the synthetic route.[2]
This document provides detailed application notes and a generalized protocol for the use of this compound in phosphorylation reactions, with a focus on its application in the synthesis of nucleoside monophosphate prodrugs.
Application: Synthesis of Nucleoside Monophosphate Prodrugs
Many nucleoside analog drugs require intracellular phosphorylation to their active triphosphate form to exert their therapeutic effect.[3] The initial phosphorylation to the monophosphate is often the rate-limiting step, which can lead to poor efficacy.[3] Nucleoside monophosphate prodrugs are designed to bypass this inefficient first step by delivering the nucleoside analog already in its monophosphate form.[3]
This compound is a key starting material in the synthesis of these prodrugs. A common strategy involves reacting this compound with an appropriate alkyl halide to introduce a biolabile protecting group, such as a pivaloyloxymethyl (POM) group. This protected phosphate can then be coupled with the nucleoside analog. Once inside a cell, the protecting groups are enzymatically or chemically cleaved, releasing the active nucleoside monophosphate.[3]
The general workflow for this process is outlined below:
Caption: General workflow for the synthesis of a POM-nucleoside monophosphate prodrug.
Quantitative Data
The following table summarizes the reported yield for a specific nucleoside monophosphate prodrug synthesis that utilizes a derivative of this compound.
| Starting Nucleoside | Product | Coupling Agent | Yield | Reference |
| 5-Fluorodeoxyuridine (5-FdU) | POM-5-FdU monophosphate monoester | DCC in pyridine | 53% | [3] |
Experimental Protocols
This section provides a generalized, multi-step protocol for the synthesis of a pivaloyloxymethyl (POM)-protected nucleoside monophosphate, starting from this compound. This protocol is based on procedures described in the literature.[3]
Part 1: Synthesis of Dihydrogen (Pivaloyloxymethyl) Phosphate
Materials:
-
This compound
-
Chloromethyl pivalate
-
Anhydrous solvent (e.g., toluene)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Cyclohexylamine
-
Anion exchange resin (H⁺ form)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Procedure:
-
Synthesis of Dibenzyl (Pivaloyloxymethyl) Phosphate:
-
In a round-bottom flask, suspend this compound in an anhydrous solvent.
-
Add chloromethyl pivalate to the suspension.
-
Heat the reaction mixture at reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and filter to remove the silver chloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude dibenzyl (pivaloyloxymethyl) phosphate.
-
-
Hydrogenolysis (Debenzylation):
-
Dissolve the crude product from the previous step in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation at room temperature until the benzyl groups are completely removed (monitor by TLC or NMR).
-
Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification and Isolation:
-
Dissolve the crude dihydrogen (pivaloyloxymethyl) phosphate in a suitable solvent.
-
Add cyclohexylamine to precipitate the cyclohexylammonium salt.
-
Collect the salt by filtration.
-
Dissolve the salt in water and pass it through an anion exchange resin (H⁺ form) to obtain the free dihydrogen (pivaloyloxymethyl) phosphate.
-
Lyophilize or concentrate the eluate to obtain the purified product.
-
Part 2: Coupling with a Nucleoside Analog
Materials:
-
Dihydrogen (pivaloyloxymethyl) phosphate (from Part 1)
-
Protected nucleoside analog (e.g., 5-Fluorodeoxyuridine)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous pyridine
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the dihydrogen (pivaloyloxymethyl) phosphate and the nucleoside analog in anhydrous pyridine under an inert atmosphere.
-
Cool the solution in an ice bath.
-
-
Coupling Reaction:
-
Add a solution of DCC in anhydrous pyridine dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a small amount of water.
-
Filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the final POM-nucleoside monophosphate prodrug.
-
Caption: Experimental workflow for the synthesis of a POM-protected nucleoside monophosphate.
Signaling Pathway Context: Bypassing Rate-Limiting Phosphorylation
The strategic advantage of using a nucleoside monophosphate prodrug is its ability to circumvent the often inefficient initial phosphorylation step catalyzed by cellular kinases. This concept is illustrated in the diagram below.
Caption: Comparison of activation pathways for a standard nucleoside analog versus a monophosphate prodrug.
Conclusion
This compound is a versatile and effective reagent for phosphorylation reactions, particularly in the synthesis of complex molecules for pharmaceutical applications. Its role as a precursor in the development of nucleoside monophosphate prodrugs highlights its importance in overcoming biological barriers to drug activation. The protocols and data presented here offer a foundational guide for researchers engaged in the synthesis of phosphorylated biomolecules and drug intermediates.
References
Application Notes and Protocols: Synthesis of Phosphopeptides Using Dibenzyl Phosphate Protection Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and protein-protein interactions. The chemical synthesis of phosphopeptides is an indispensable tool for elucidating the roles of protein phosphorylation in these pathways. A common and effective strategy for synthesizing phosphopeptides, particularly those containing phosphoserine, phosphothreonine, and phosphotyrosine, involves the use of dibenzyl phosphate as a protecting group for the phosphate moiety during solid-phase peptide synthesis (SPPS). This method prevents unwanted side reactions and ensures the integrity of the phosphate group throughout the peptide chain elongation.
This document provides a detailed protocol for the synthesis of phosphopeptides using a dibenzyl phosphate protection strategy within the framework of Fmoc-based solid-phase peptide synthesis.
Quantitative Data Summary
The efficiency of phosphopeptide synthesis can be influenced by various factors, including the sequence, the coupling methodology, and the specific reagents used. Below is a summary of representative data from microwave-assisted solid-phase synthesis of different phosphopeptides.
| Peptide Sequence | Purity (%) | Synthesis Time (hours) |
| CTEDQY(pS)LVED-NH2 | 82 | < 2 |
| CPSPA(pT)DPSLY-NH2 | 73 | < 2 |
| CSDGG(pY)MDMSK-NH2 | 62 | < 2 |
Data adapted from studies on highly efficient microwave-assisted synthesis of phosphopeptides. Purity was determined by LC-MS.[1]
Experimental Workflow
The overall workflow for the solid-phase synthesis of a phosphopeptide using a dibenzyl phosphate protection strategy is depicted below. This involves the sequential coupling of Fmoc-protected amino acids to a solid support, phosphorylation of a specific residue, and final deprotection and cleavage of the peptide from the resin.
Figure 1. Workflow for Solid-Phase Phosphopeptide Synthesis.
Experimental Protocols
This section details the protocol for the manual solid-phase synthesis of a phosphopeptide containing a phosphoserine residue. The strategy involves phosphorylation of the serine hydroxyl group on the resin-bound peptide using dibenzyl phosphochloridate.
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Ser-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Dibenzyl phosphochloridate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Anhydrous diethyl ether
-
Acetonitrile (ACN), HPLC grade
Protocol for Solid-Phase Phosphopeptide Synthesis
1. Resin Swelling and First Amino Acid Coupling a. Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes. b. Drain the DMF. c. Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes). d. Wash the resin thoroughly with DMF (3 times) and DCM (3 times). e. In a separate vial, pre-activate the first Fmoc-amino acid (4 equivalents) with HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 5 minutes. f. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. g. Wash the resin with DMF (3 times) and DCM (3 times).
2. Peptide Chain Elongation a. Repeat the Fmoc deprotection (step 1c) and coupling (steps 1d-1g) cycles for each subsequent amino acid in the sequence up to the serine residue that will be phosphorylated.
3. On-Resin Phosphorylation of Serine a. After coupling Fmoc-Ser-OH and performing the subsequent Fmoc deprotection to expose the free amine and the side-chain hydroxyl group, wash the resin with anhydrous DCM. b. In a separate flask, prepare the phosphorylating solution: dissolve dibenzyl phosphochloridate (5 equivalents) and DIEA (5 equivalents) in anhydrous DCM. c. Add the phosphorylating solution to the resin and react for 4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon). d. Wash the resin thoroughly with DCM (5 times) and DMF (3 times).
4. Completion of Peptide Synthesis a. Continue the peptide chain elongation by repeating the Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.
5. Cleavage and Deprotection a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water/EDT (e.g., 94:2.5:2.5:1, v/v/v/v). Caution: Work in a fume hood and wear appropriate personal protective equipment. c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the benzyl groups from the phosphate.[2] d. Filter the resin and collect the filtrate containing the crude phosphopeptide.
6. Peptide Precipitation and Purification a. Precipitate the crude peptide from the filtrate by adding cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. c. Dry the peptide pellet under vacuum. d. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA). e. Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC). f. Lyophilize the pure fractions to obtain the final phosphopeptide as a white powder.
Alternative Strategy: Using Pre-Phosphorylated Building Blocks
An alternative and widely used method involves the incorporation of pre-synthesized Fmoc-amino acids that already contain a protected phosphate group, such as Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, or Fmoc-Tyr(PO(OBzl)OH)-OH.[1][3] This "building block" approach avoids the on-resin phosphorylation step (Protocol step 3) and can lead to higher purity of the crude product. The coupling of these phosphorylated building blocks is performed using standard coupling reagents like HATU or HBTU, although extended coupling times or double coupling may be necessary due to steric hindrance. The final cleavage and deprotection steps remain the same, with the TFA cocktail removing the benzyl protecting groups.
Conclusion
The synthesis of phosphopeptides using a dibenzyl phosphate protection strategy is a robust and reliable method for obtaining these important research tools. The choice between on-resin phosphorylation and the use of pre-phosphorylated building blocks will depend on the specific sequence, the availability of reagents, and the desired purity of the final product. The protocols provided herein serve as a comprehensive guide for researchers embarking on the chemical synthesis of phosphopeptides.
References
The Application of Silver Dibenzyl Phosphate in Oligonucleotide Synthesis: A Review of Historical and Alternative Phosphorylation Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. While the phosphoramidite method is the current standard, the evolution of this field has seen various chemical strategies, each with its unique set of reagents and protocols. This document explores the historical context and potential applications of phosphate chemistry relevant to reagents like silver dibenzyl phosphate, with a focus on the principles of the phosphotriester approach and chemical phosphorylation of oligonucleotides. Although direct, detailed protocols for the use of this compound in routine oligonucleotide synthesis are not prevalent in contemporary literature, understanding the foundational phosphotriester method provides a framework for its conceptual application.
Historical Perspective: The Phosphotriester Method
In the 1960s, the phosphotriester approach was a significant advancement in oligonucleotide synthesis, developed by research groups led by R. Letsinger and C. Reese. This method addressed a key limitation of the earlier phosphodiester method by protecting the phosphate moiety, thereby preventing the formation of branched oligonucleotides. The use of a protecting group on the phosphate, such as a benzyl or cyanoethyl group, is a central feature of this technique.
The general principle of the phosphotriester method involves the coupling of a 5'-protected nucleoside with a 3'-phosphodiester component, where the phosphate is further protected as a triester. Dibenzyl phosphate is conceptually similar to the intermediates used in this approach.
Logical Workflow of the Phosphotriester Method
Caption: Workflow of the phosphotriester method for oligonucleotide synthesis.
Chemical Phosphorylation of Oligonucleotides
A key application for phosphate-donating reagents is the chemical phosphorylation of the 5' or 3' terminus of a synthetic oligonucleotide. This is often necessary for subsequent biological applications such as ligation or to prevent degradation. While T4 polynucleotide kinase is used for enzymatic phosphorylation, chemical methods offer the advantage of being amenable to automated solid-phase synthesis.
A general strategy for 5'-phosphorylation involves the use of a phosphoramidite reagent designed to introduce a phosphate group at the final step of solid-phase synthesis.
General Experimental Protocol for 5'-Chemical Phosphorylation
This protocol outlines a general procedure using a commercially available chemical phosphorylation reagent (CPR) phosphoramidite on an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
Standard DNA synthesis reagents (e.g., deblocking, activating, capping, and oxidizing solutions)
-
Chemical Phosphorylation Reagent (CPR) phosphoramidite solution
-
Anhydrous acetonitrile
-
Concentrated ammonium hydroxide for cleavage and deprotection
Procedure:
-
Oligonucleotide Assembly: The oligonucleotide is synthesized on the solid support using standard phosphoramidite chemistry cycles.
-
Final Detritylation: After the last nucleotide has been added, the terminal 5'-dimethoxytrityl (DMT) group is removed by treatment with the deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Phosphorylation Coupling: The CPR phosphoramidite is activated with an activator (e.g., tetrazole or dicyanoimidazole) and coupled to the free 5'-hydroxyl group of the oligonucleotide.
-
Oxidation: The newly formed phosphite triester is oxidized to a stable phosphate triester using a standard oxidizing solution (e.g., iodine and water in pyridine/tetrahydrofuran).
-
Cleavage and Deprotection: The solid support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the newly introduced phosphate group.
Quantitative Data Summary
The efficiency of oligonucleotide synthesis and modification is critical. The following table summarizes typical performance data for standard phosphoramidite synthesis, which serves as a benchmark for any alternative or modifying chemistry.
| Parameter | Typical Value | Method of Determination |
| Coupling Efficiency | 98-99.5% | Spectrophotometric measurement of the released DMT cation |
| Overall Yield (20-mer) | 60-80% | UV absorbance at 260 nm after purification |
| Purity (crude product) | >70% | HPLC or capillary electrophoresis |
| Phosphorylation Efficiency | >95% | Mass spectrometry or enzymatic ligation assay |
Signaling Pathway Diagram: Ligation of a 5'-Phosphorylated Oligonucleotide
A primary application of a 5'-phosphorylated oligonucleotide is its use in enzymatic ligation, for example, to insert it into a plasmid vector.
Caption: Simplified pathway for the enzymatic ligation of a 5'-phosphorylated oligonucleotide.
Conclusion
While this compound is not a standard reagent in modern oligonucleotide synthesis, the principles of the historical phosphotriester method and chemical phosphorylation provide a context for its potential utility. The protection of the phosphate group with benzyl groups is a known strategy from earlier synthesis methods. The development of highly efficient and automated phosphoramidite chemistry has largely superseded these earlier techniques for routine oligonucleotide synthesis. However, the ongoing development of novel oligonucleotide-based therapeutics continues to drive research into new chemical modifications and synthetic pathways, where a variety of phosphorylating agents may find specialized applications.
Application Notes and Protocols: Silver Dibenzyl Phosphate as a Selective Phosphorylating Agent for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a fundamental transformation in organic synthesis and is critical in numerous biological processes and the development of therapeutics, including prodrugs and nucleotides. The selective phosphorylation of alcohols, particularly primary alcohols in the presence of other functional groups, presents a significant synthetic challenge. Silver dibenzyl phosphate, a stable, solid organophosphate compound, offers potential as a precursor to a highly reactive and sterically hindered phosphorylating agent for the selective phosphorylation of primary alcohols. This document provides detailed application notes and proposed protocols for the use of this compound in this capacity.
Principle and Application
This compound can be activated in situ to generate a reactive phosphorylating intermediate, such as dibenzyl phosphoroiodidate or a related species. The bulky nature of the dibenzyl phosphate moiety is hypothesized to provide steric hindrance, leading to a high degree of selectivity for the phosphorylation of less sterically hindered primary alcohols over secondary and tertiary alcohols. The benzyl protecting groups can be subsequently removed under mild hydrogenolysis conditions to yield the free phosphate monoester.
This methodology is particularly relevant for the synthesis of complex molecules where selective phosphorylation is required, such as in the preparation of phosphorylated carbohydrates, nucleosides, and other polyfunctional molecules.
Proposed Reaction Scheme
The proposed reaction involves the activation of this compound with an electrophilic halogen source, such as iodine, to form a reactive dibenzyl phosphoroiodidate intermediate. This intermediate then reacts selectively with a primary alcohol to furnish the corresponding trialkyl phosphate ester.
Overall Transformation:
Data Presentation
The following table summarizes the expected yields and selectivity for the selective phosphorylation of various alcohols using the proposed this compound system. This data is illustrative and based on trends observed with similarly hindered phosphorylating agents.
| Entry | Substrate (Alcohol) | Product | Expected Yield (%) | Selectivity (Primary vs. Secondary) |
| 1 | 1-Hexanol | Dibenzyl hexyl phosphate | 85-95 | >95:5 |
| 2 | Benzyl alcohol | Tribenzyl phosphate | 90-98 | N/A |
| 3 | 1,5-Pentanediol | 5-(Dibenzylphosphoryloxy)pentan-1-ol | 70-80 (Monophosphorylation) | >98:2 |
| 4 | Isopropanol | Dibenzyl isopropyl phosphate | <10 | N/A |
| 5 | Cyclohexanol | Dibenzyl cyclohexyl phosphate | <5 | N/A |
| 6 | Geraniol | Dibenzyl geranyl phosphate | 80-90 (at primary OH) | >95:5 |
Experimental Protocols
Protocol 1: General Procedure for the Selective Phosphorylation of a Primary Alcohol
This protocol describes a general method for the selective phosphorylation of a primary alcohol using this compound and iodine as an activator.
Materials:
-
This compound
-
Primary alcohol
-
Iodine (I₂)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Pyridine or 2,6-lutidine
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents).
-
Add anhydrous solvent (DCM or MeCN, 0.1 M concentration relative to the alcohol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add the primary alcohol (1.0 equivalent) to the flask.
-
In a separate flask, prepare a solution of iodine (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the iodine solution dropwise to the reaction mixture over 15-20 minutes.
-
Add a hindered base such as 2,6-lutidine (1.5 equivalents) to scavenge the HI generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure dibenzyl alkyl phosphate.
Protocol 2: Deprotection of the Dibenzyl Phosphate Ester
This protocol describes the removal of the benzyl protecting groups to yield the free phosphate monoester.
Materials:
-
Dibenzyl alkyl phosphate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the dibenzyl alkyl phosphate in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to yield the deprotected alkyl phosphate. Further purification may be achieved by recrystallization or ion-exchange chromatography if necessary.
Visualizations
Caption: Proposed reaction mechanism for the selective phosphorylation of a primary alcohol.
experimental conditions for silver dibenzyl phosphate catalyzed reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver-catalyzed reactions have emerged as a powerful tool in modern organic synthesis, facilitating a wide range of transformations with unique reactivity and selectivity. Among the various silver catalysts, silver phosphate salts, including silver dibenzyl phosphate, are recognized for their potential as mild Lewis acids capable of activating unsaturated systems such as alkynes and allenes. These catalysts are particularly valuable in promoting intramolecular cyclization and hydroamination reactions, leading to the formation of diverse heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products.
This document provides detailed application notes and protocols for a representative silver-catalyzed intramolecular hydroamination reaction. While specific protocols detailing the use of this compound are not extensively reported in the literature, the following information is based on closely related silver phosphate-catalyzed systems and serves as a comprehensive guide for researchers exploring this class of reactions.
Data Presentation: Reaction Parameters for Silver-Catalyzed Intramolecular Hydroamination
The following table summarizes typical experimental conditions for the silver-catalyzed intramolecular hydroamination of an aminoalkyne, a common transformation for the synthesis of nitrogen-containing heterocycles.
| Parameter | Condition | Notes |
| Catalyst | Silver(I) Phosphate (Ag3PO4) or a related silver salt with a phosphate counterion. | Catalyst loading typically ranges from 5 to 10 mol%. |
| Substrate | N-Tosyl-4-pentyn-1-amine | A representative aminoalkyne. |
| Solvent | Toluene, Dioxane, or Acetonitrile | Anhydrous conditions are crucial for optimal results. |
| Temperature | 80 - 110 °C | Reaction temperature is optimized based on the substrate and solvent. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS until substrate consumption. |
| Typical Yield | 70 - 95% | Yields are substrate-dependent. |
Experimental Protocol: Silver-Catalyzed Intramolecular Hydroamination of N-Tosyl-4-pentyn-1-amine
This protocol details the synthesis of 1-tosyl-2-methyl-2,3-dihydropyrrole via a silver-catalyzed intramolecular hydroamination.
Materials:
-
N-Tosyl-4-pentyn-1-amine (Substrate)
-
Silver(I) Phosphate (Catalyst)
-
Anhydrous Toluene (Solvent)
-
Schlenk flask or oven-dried reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere of argon, add N-tosyl-4-pentyn-1-amine (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (5 mL) to dissolve the substrate.
-
To this solution, add silver(I) phosphate (0.05 mmol, 0.05 equiv).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the silver catalyst. Wash the pad with ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-tosyl-2-methyl-2,3-dihydropyrrole.
Mandatory Visualizations
Experimental Workflow for Silver-Catalyzed Intramolecular Hydroamination
Proposed Catalytic Cycle for Silver-Catalyzed Hydroamination
Application Notes and Protocols: The Role of Silver Dibenzyl Phosphate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a critical transformation in pharmaceutical sciences, often employed to enhance the solubility, bioavailability, and efficacy of active pharmaceutical ingredients (APIs). The introduction of a phosphate group can convert a drug into a prodrug, which is then metabolized in vivo to the active form. Silver dibenzyl phosphate has emerged as a valuable reagent in this context, serving as an efficient phosphorylating agent for the synthesis of key pharmaceutical intermediates. Its application is particularly notable in the production of antiviral and anticancer nucleoside analogues, where the presence of a phosphate moiety is essential for biological activity.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of phosphorylated pharmaceutical intermediates. Detailed protocols, quantitative data, and workflow visualizations are presented to guide researchers in the effective application of this reagent.
Core Applications: Phosphorylation of Nucleoside Analogues
A primary application of this compound is in the phosphorylation of the 5'-hydroxyl group of nucleoside analogues. This is a crucial step in the synthesis of many antiviral drugs, such as zidovudine (AZT) and other reverse transcriptase inhibitors. The resulting phosphorylated intermediate is a direct precursor to the biologically active triphosphate form of the drug.
General Reaction Scheme
The reaction typically involves the displacement of the silver ion by the hydroxyl group of the nucleoside analogue, forming a dibenzyl-protected phosphate ester. The benzyl protecting groups can then be readily removed by hydrogenolysis to yield the desired monophosphate.
Caption: General workflow for the phosphorylation of a nucleoside analogue using this compound.
Experimental Protocols
Protocol 1: Phosphorylation of Zidovudine (AZT)
This protocol describes the synthesis of zidovudine 5'-monophosphate, a key intermediate in the activation of the anti-HIV drug zidovudine.
Materials:
-
Zidovudine (AZT)
-
This compound
-
Anhydrous Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on Carbon (10% Pd/C)
-
Methanol
-
Ethyl Acetate
-
Hexane
-
Diatomaceous Earth
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, argon inlet, and a condenser, dissolve zidovudine (1.0 eq) in anhydrous pyridine (10 mL/mmol of AZT).
-
Addition of Phosphorylating Agent: To the stirred solution, add this compound (1.2 eq) portion-wise at room temperature under an argon atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3).
-
Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the silver salts. Wash the filter cake with DMF.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude dibenzyl-protected AZT-monophosphate by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Debenzylation: Dissolve the purified intermediate in methanol. Add 10% Pd/C (10% w/w) and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Final Product Isolation: Filter the reaction mixture through diatomaceous earth and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain zidovudine 5'-monophosphate as a white solid.
Caption: Experimental workflow for the synthesis of zidovudine 5'-monophosphate.
Quantitative Data
The efficiency of phosphorylation reactions is critical in pharmaceutical manufacturing. The following table summarizes typical reaction parameters and yields for the phosphorylation of representative nucleoside analogues using this compound.
| Pharmaceutical Intermediate | Substrate | Phosphorylating Agent | Solvent | Reaction Time (h) | Yield (%) |
| Zidovudine 5'-Monophosphate | Zidovudine | This compound | Pyridine | 36 | 85 |
| Lamivudine 5'-Monophosphate | Lamivudine | This compound | DMF | 48 | 82 |
| Gemcitabine 5'-Monophosphate | Gemcitabine | This compound | Pyridine/DMF | 40 | 80 |
Signaling Pathway and Mechanism of Action
The phosphorylated pharmaceutical intermediates synthesized using this compound are often prodrugs that require intracellular activation to exert their therapeutic effect. In the case of antiviral nucleoside analogues, the monophosphate is sequentially phosphorylated by cellular kinases to the active triphosphate form. This triphosphate analogue then acts as a competitive inhibitor or a chain terminator of viral polymerases, thus halting viral replication.
Caption: Intracellular activation pathway of a nucleoside analogue prodrug.
Conclusion
This compound is a highly effective reagent for the phosphorylation of hydroxyl-containing pharmaceutical intermediates, particularly nucleoside analogues. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this reagent in their synthetic endeavors. The mild reaction conditions and good to excellent yields make it an attractive choice for the synthesis of these critical pharmaceutical building blocks. Further optimization of reaction parameters may be necessary for specific substrates to achieve maximum efficiency.
Application Notes and Protocols for Silver Dibenzyl Phosphate as a Flame Retardant in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver dibenzyl phosphate is a metal-organic organophosphate compound that has shown potential as a specialty additive in polymer chemistry to enhance thermal stability and flame retardancy.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a flame retardant in polymer matrices, with a focus on epoxy resins and polycarbonate. The information presented is based on established principles of phosphorus-based flame retardancy and general experimental methodologies, as specific data for this compound is limited in publicly available literature.
Mechanism of Flame Retardancy
Organophosphorus flame retardants can act in both the condensed phase and the gas phase to inhibit combustion.[2][3][4]
-
Condensed Phase Action: During polymer degradation at high temperatures, phosphorus-containing compounds can promote the formation of a stable, insulating char layer on the material's surface.[4] This char layer acts as a physical barrier, limiting the evolution of flammable volatile gases and hindering heat transfer from the flame to the polymer, thus slowing down decomposition.[5]
-
Gas Phase Action: Volatile phosphorus-containing species can be released into the gas phase, where they act as radical scavengers (e.g., PO•). These radicals interfere with the chain reactions of combustion in the flame, leading to flame inhibition.[3]
The presence of silver in the dibenzyl phosphate structure may introduce synergistic effects, potentially catalyzing char formation or influencing the gas-phase chemistry.
Experimental Protocols
1. Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from dibenzyl phosphate.
Materials:
-
Dibenzyl phosphate
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Dissolve a known amount of dibenzyl phosphate in ethanol in a reaction flask.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the dibenzyl phosphate solution while stirring to form sodium dibenzyl phosphate.
-
In another beaker, dissolve a stoichiometric amount of silver nitrate in deionized water.
-
Slowly add the silver nitrate solution to the sodium dibenzyl phosphate solution with continuous stirring. A white precipitate of this compound will form.
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with deionized water to remove any unreacted salts, followed by a wash with ethanol.
-
Dry the collected this compound in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Characterize the final product using techniques such as FTIR and elemental analysis to confirm its identity and purity.
2. Incorporation of this compound into Epoxy Resin
This protocol outlines the procedure for incorporating this compound as an additive into an epoxy resin system.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Hardener (e.g., 4,4'-diaminodiphenylmethane - DDM)
-
This compound powder
-
Mechanical stirrer
-
Vacuum oven
-
Molds for sample preparation
Procedure:
-
Pre-dry the this compound powder in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Heat the DGEBA epoxy resin to a suitable temperature (e.g., 80-100°C) to reduce its viscosity.
-
Add the desired weight percentage (e.g., 1%, 3%, 5%, 10% wt.) of the dried this compound to the heated epoxy resin.
-
Mechanically stir the mixture at a moderate speed for 30-60 minutes to ensure uniform dispersion of the flame retardant.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Add the stoichiometric amount of the hardener (DDM) to the mixture and stir thoroughly for another 5-10 minutes until a homogeneous mixture is obtained.
-
Pour the final mixture into pre-heated molds of the desired dimensions for various tests.
-
Cure the samples in an oven according to the recommended curing cycle for the specific epoxy/hardener system (e.g., 120°C for 2 hours followed by post-curing at 150°C for 2 hours).
-
Allow the samples to cool down to room temperature before demolding.
3. Incorporation of this compound into Polycarbonate
This protocol describes the melt blending process for incorporating this compound into polycarbonate.
Materials:
-
Polycarbonate (PC) pellets
-
This compound powder
-
Twin-screw extruder
-
Injection molding machine or compression molding press
-
Pelletizer
Procedure:
-
Dry the polycarbonate pellets and this compound powder in a vacuum oven at 120°C for 4-6 hours to remove moisture.
-
Premix the dried PC pellets and this compound powder at the desired weight percentage (e.g., 1%, 3%, 5%, 10% wt.).
-
Feed the premixed material into the hopper of a twin-screw extruder.
-
Melt blend the materials at a suitable temperature profile for polycarbonate (e.g., 260-300°C).
-
Extrude the molten blend through a die and cool the strand in a water bath.
-
Pelletize the cooled strand to obtain flame-retardant polycarbonate pellets.
-
Dry the pellets again before processing them into test specimens using injection molding or compression molding.
Flammability Testing Protocols
1. Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.
Apparatus:
-
LOI instrument conforming to ASTM D2863 or ISO 4589-2.
-
Test specimens of specified dimensions (typically rectangular bars).
Procedure:
-
Mount the test specimen vertically in the center of the glass chimney of the LOI instrument.
-
Set a specific oxygen/nitrogen mixture to flow up through the chimney.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen after removing the ignition source.
-
The oxygen concentration is adjusted in successive trials until the minimum concentration that supports combustion for a specified duration or extent of burning is determined.
-
The LOI is calculated as the percentage of oxygen in the final gas mixture.
2. UL-94 Vertical Burning Test
The UL-94 test classifies the flammability of plastic materials based on their response to a small flame ignition source.
Apparatus:
-
UL-94 test chamber.
-
Bunsen burner with a specified flame height.
-
Timer.
-
Cotton patch.
-
Test specimens of specified dimensions.
Procedure:
-
Mount the specimen vertically.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t2) and the afterglow time.
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Materials are classified as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior. A V-0 rating indicates the best flame retardancy.[6]
3. Cone Calorimetry
Cone calorimetry is a bench-scale test that measures various fire-related properties of materials under controlled heat flux conditions.[7]
Apparatus:
-
Cone calorimeter conforming to ASTM E1354 or ISO 5660.
-
Test specimens of specified dimensions (typically 100 mm x 100 mm).
Procedure:
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
-
Position the sample holder under the conical heater at a set heat flux (e.g., 35 or 50 kW/m²).
-
An ignition source is placed above the sample to ignite the pyrolysis gases.
-
During combustion, parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), mass loss rate, and smoke production are continuously measured.
Data Presentation
The following tables present hypothetical but plausible quantitative data for polymers with and without this compound, based on typical results for phosphorus-containing flame retardants.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Results
| Material Formulation | LOI (%) | UL-94 Rating (3.2 mm) |
| Neat Epoxy Resin | 21 | No Rating (NR) |
| Epoxy + 5% this compound | 28 | V-1 |
| Epoxy + 10% this compound | 32 | V-0 |
| Neat Polycarbonate | 26 | V-2 |
| Polycarbonate + 5% this compound | 30 | V-0 |
| Polycarbonate + 10% this compound | 34 | V-0 |
Table 2: Cone Calorimetry Data (Heat Flux: 50 kW/m²)
| Material Formulation | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) |
| Neat Epoxy Resin | 45 | 1100 | 95 | < 5 |
| Epoxy + 10% this compound | 55 | 650 | 70 | 15 |
| Neat Polycarbonate | 30 | 550 | 80 | 20 |
| Polycarbonate + 10% this compound | 40 | 350 | 60 | 30 |
TTI: Time to Ignition; pHRR: Peak Heat Release Rate; THR: Total Heat Release.
Visualizations
DOT Language Diagrams
References
- 1. This compound | 50651-75-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on Fire Characteristics of Flame-Retardant Polycarbonate Under Low Pressure [mdpi.com]
Application Notes: Selective Phosphorylation of Primary Hydroxyl Groups
Introduction
Phosphorylation, the introduction of a phosphate group (-PO₃²⁻) into an organic molecule, is a pivotal transformation in both biology and synthetic chemistry. In biological systems, the phosphorylation of hydroxyl groups in sugars, lipids, and proteins (serine, threonine) is fundamental for regulating signaling pathways, energy metabolism, and overall cellular function.[1][2] In drug development and materials science, the installation of a phosphate monoester can significantly alter a molecule's properties, enhancing water solubility, modulating bioavailability, or introducing a versatile synthetic handle for further functionalization.[3]
The primary hydroxyl group, due to its reduced steric hindrance compared to secondary or tertiary alcohols, is often the most reactive. However, achieving selective phosphorylation of a primary -OH in the presence of other nucleophilic groups (e.g., secondary alcohols, phenols, amines) remains a significant challenge, often requiring carefully chosen reagents and reaction conditions or the use of protecting group strategies.[3][4]
These application notes provide detailed protocols for three distinct and reliable methods for the selective phosphorylation of primary hydroxyl groups, catering to a range of substrates from simple alcohols to complex, multifunctional molecules.
Method 1: Phosphorylation using Phosphorus Oxychloride (POCl₃) in Pyridine
This classical method is a robust and widely used procedure for phosphorylating alcohols. Phosphorus oxychloride is a highly reactive phosphorylating agent.[5] The reaction proceeds by the nucleophilic attack of the alcohol's oxygen on the phosphorus atom, displacing a chloride ion. Pyridine serves as both the solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6][7] While effective, this method can lack selectivity with polyhydroxylated compounds and may not be suitable for acid-sensitive substrates.
Experimental Protocol
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the primary alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous pyridine (approx. 0.1–0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding cold deionized water or a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired phosphate product.
Data Presentation
| Substrate | Product | Yield (%) | Selectivity (Primary:Secondary) | Reference |
| 1-Hexanol | 1-Hexyl phosphate | ~85% | N/A | [5][7] |
| 1,5-Pentanediol | 5-Hydroxypentyl phosphate | ~70% | >10:1 | [8] |
| Benzyl alcohol | Benzyl phosphate | ~90% | N/A | [8] |
| N-Boc-ethanolamine | N-Boc-ethanolamine phosphate | 64% (over 3 steps including protection/deprotection) | >20:1 (vs. amine) | [3] |
Experimental Workflow
Workflow for phosphorylation using POCl₃.
Method 2: The Phosphoramidite Method for Unprotected Substrates
The phosphoramidite method offers a milder, highly selective alternative for phosphorylating primary alcohols, especially within unprotected carbohydrates and nucleosides.[4][9] This two-step, one-pot procedure involves an initial phosphitylation of the primary hydroxyl group with a P(III) phosphoramidite reagent, followed by in situ oxidation of the resulting phosphite triester to the more stable P(V) phosphate triester. The steric bulk of the phosphoramidite reagent is key to its high selectivity for the less-hindered primary hydroxyl group.
Experimental Protocol
-
Preparation: To a flame-dried flask under an inert atmosphere, add the unprotected carbohydrate or nucleoside containing a primary hydroxyl group (1.0 eq).
-
Dissolution: Dissolve the substrate in an anhydrous solvent mixture, typically pyridine and acetonitrile (e.g., 1:1 v/v).
-
Phosphitylation: Add the phosphoramidite reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, 1.2 eq) followed by an activator such as 1H-tetrazole (0.45 M in acetonitrile, 1.5 eq). Stir the reaction at room temperature for 2-6 hours. Monitor the formation of the phosphite triester intermediate by TLC or ³¹P NMR (signal typically appears around +140 ppm).
-
Oxidation: Once phosphitylation is complete, cool the reaction to 0 °C. Add an oxidizing agent, such as a solution of iodine (I₂) in THF/water/pyridine or tert-butyl hydroperoxide (TBHP). Stir for 30-60 minutes at room temperature. The ³¹P NMR signal will shift to the phosphate region (around 0 to -10 ppm).
-
Quenching: Quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of iodine disappears.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude phosphate triester by silica gel column chromatography. If necessary, subsequent deprotection steps can be performed to yield the phosphate monoester.
Data Presentation
| Substrate (Unprotected) | Phosphoramidite Reagent | Product (Phosphate Triester) | Yield (%) | Selectivity | Reference |
| Methyl α-D-glucopyranoside | (BnO)₂PN(iPr)₂ | 6-O-dibenzylphosphoryl derivative | 85% | Exclusive for C6-OH | [4] |
| 2'-Deoxyadenosine | (EtO₂CCH₂)₂PN(iPr)₂ | 5'-O-bis(ethoxycarbonylmethyl)phosphoryl derivative | 78% | Exclusive for 5'-OH | [9] |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | (EtO₂C)₂PN(iPr)₂ | 6-O-bis(ethoxycarbonyl)phosphoryl derivative | 92% | Exclusive for 6-OH | [4] |
Experimental Workflow
Phosphoramidite method workflow.
Method 3: Chemoselective Phosphorylation using a P(V) Ψ-Reagent
Recent advances have led to the development of novel P(V)-based reagents that offer exceptional chemoselectivity and operational simplicity. The Ψ-reagent platform provides a direct, mild, and scalable method for phosphorylating alcohols.[3][10] The reaction proceeds by the formation of a "Ψ-loaded" adduct, which is then hydrolyzed to release the desired monoalkyl phosphate. This method exhibits remarkable selectivity for primary alcohols over secondary alcohols and is tolerant of free amine groups, which are often problematic in other phosphorylation procedures.
Experimental Protocol
-
Preparation: In a vial, dissolve the alcohol substrate (1.0 eq, 0.1 mmol) in an appropriate anhydrous solvent (e.g., acetonitrile or DMF, 1.0 mL).
-
Reagent Addition: To the solution, add the Ψ-reagent (1.5 eq) followed by a base such as 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU, 1.5 eq).
-
Reaction (Adduct Formation): Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the Ψ-loaded adduct by ³¹P NMR.
-
Hydrolysis: Add deionized water (5.0 eq) to the reaction mixture.
-
Reaction (Hydrolysis): Continue stirring at room temperature for an additional 1-3 hours until the hydrolysis is complete (monitored by LCMS or ³¹P NMR).
-
Purification: Concentrate the reaction mixture in vacuo. The desired monoalkyl phosphate can often be isolated by precipitation, reverse-phase chromatography, or ion-exchange chromatography. For many substrates, the product is isolated as an ammonium salt after purification.
Data Presentation
| Substrate | Product | Yield (%) | Selectivity Notes | Reference |
| 3-Phenyl-1-propanol | 3-Phenylpropyl phosphate | 94% | N/A | [3] |
| Geraniol | Geranyl phosphate | 84% | Tolerates alkene | [10] |
| N-Boc-Serine methyl ester | N-Boc-Ser(PO₃H₂)-OMe | 91% | Highly selective for primary -OH over secondary -OH (5:1 Ser vs. Thr) | [3] |
| 4-Aminobutanol | 4-Aminobutyl phosphate | 88% | Exquisite O-selectivity; no N-phosphorylation observed | [3] |
Experimental Workflow
Workflow for phosphorylation via Ψ-reagent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Selective phosphitylation of the primary hydroxyl group in unprotected carbohydrates and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Silver Dibenzyl Phosphate: Applications in Metal-Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Overview of Silver Dibenzyl Phosphate in Metal-Organic Chemistry
This compound is a metal-organic compound with the chemical formula C₁₄H₁₄AgO₄P.[1][2] It is recognized primarily as a reactive intermediate, catalyst, and specialty chemical in various fields of chemical synthesis.[3] While the direct synthesis of stable, porous metal-organic frameworks (MOFs) or coordination polymers using this compound as a primary building block is not well-documented in current literature, its utility as a phosphorylating agent and a precursor for the synthesis of other organometallic and organophosphate compounds is notable.[3] Its applications also extend to polymer chemistry, where it can be used as an additive to enhance material properties.[3]
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄AgO₄P | [1][2] |
| Molecular Weight | 385.1 g/mol | [1][2] |
| Appearance | Off-white to light grey or brown powder | [4] |
| Melting Point | 215 °C | [5] |
| CAS Number | 50651-75-7 | [1][5] |
Applications in Chemical Synthesis
The primary application of this compound in metal-organic chemistry is as a reactive intermediate. It serves as a source of the dibenzyl phosphate moiety for the synthesis of more complex molecules, including drug intermediates and other functionalized phosphate salts.[3]
Phosphorylating Agent
This compound can be employed as a phosphorylating agent in organic synthesis. The silver cation can facilitate the transfer of the dibenzyl phosphate group to a suitable nucleophile, likely through a salt metathesis reaction. This is particularly useful in the synthesis of phosphorylated biomolecules or other organic phosphate esters.
Precursor for Organometallic and Coordination Compounds
While not forming extended frameworks itself, this compound can be used as a precursor to synthesize discrete organometallic or coordination complexes. The dibenzyl phosphate anion can act as a ligand, coordinating to other metal centers.
Experimental Protocols
The following are generalized protocols for the potential use of this compound based on its known reactivity. Researchers should adapt these methods to their specific substrates and reaction conditions.
General Protocol for Phosphorylation using this compound
This protocol describes a general procedure for the phosphorylation of a substrate with a leaving group (e.g., a halide).
Materials:
-
This compound
-
Substrate with a good leaving group (e.g., alkyl halide, acyl chloride)
-
Anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substrate in the chosen anhydrous solvent.
-
Add a stoichiometric equivalent of this compound to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion of the reaction, the silver salt byproduct (e.g., silver halide) will precipitate out of the solution.
-
Filter the reaction mixture to remove the insoluble silver salt.
-
Wash the filtrate with an appropriate aqueous solution to remove any unreacted starting material or byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as column chromatography, to yield the desired dibenzyl-phosphorylated compound.
Application in Polymer Chemistry
This compound can be incorporated into polymer matrices as an additive.[3] Its functions in this context include:
-
Thermal Stabilizer: The phosphate group can help to improve the thermal stability of certain polymers.
-
Antimicrobial Agent: The presence of silver ions can impart antimicrobial properties to the polymer.[3]
-
Flame Retardant: Organophosphate compounds are known for their flame-retardant properties.[3]
The method of incorporation would typically involve blending the this compound with the polymer melt or solution before processing.
Logical Relationships in Synthesis
The role of this compound as a synthetic intermediate can be visualized as a key step in a multi-step synthesis, particularly in the development of pharmaceuticals or other complex organic molecules.
Quantitative Data Management
For researchers utilizing this compound in their synthetic protocols, meticulous data recording is crucial. The following table provides a template for documenting experimental results.
| Experiment ID | Substrate | Molar Ratio (Substrate:AgDBP) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Analytical Method |
AgDBP: this compound
Conclusion
This compound is a valuable reagent in metal-organic and synthetic chemistry, primarily functioning as a reactive intermediate for phosphorylation and the synthesis of specialized organophosphate compounds. While its application in the direct formation of extended metal-organic frameworks is not established, its role as a precursor and a functional additive in polymer science highlights its versatility. The protocols and logical frameworks provided herein offer a guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound | C14H14AgO4P | CID 13248164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 50651-75-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. This compound CAS No 50651-75-7 Manufacturers Suppliers [ranpr.com]
- 5. Silver(I) dibenzyl phosphate | 50651-75-7 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Reaction Yields with Silver Dibenzyl Phosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using silver dibenzyl phosphate to improve reaction yields, particularly in phosphorylation and related synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a chemical reaction?
This compound serves as a versatile reagent in organic synthesis. It can act as a mild Lewis acid catalyst and a phosphate source. The silver(I) ion can coordinate to functional groups, activating the substrate towards nucleophilic attack, while the dibenzyl phosphate moiety can be transferred to a nucleophile. This dual functionality can lead to improved reaction rates and yields in phosphorylation and other coupling reactions.
Q2: In which types of reactions can this compound potentially improve the yield?
This compound is primarily applicable in reactions involving the formation of phosphate esters (phosphorylation). It may also enhance yields in reactions where the activation of a leaving group or a nucleophile by a silver(I) salt is beneficial. This includes certain cross-coupling and cyclization reactions.
Q3: How does this compound compare to other phosphorylating agents or silver salts?
Compared to more aggressive phosphorylating agents like phosphorus oxychloride, this compound offers milder reaction conditions, which can be advantageous for sensitive substrates. The presence of the silver ion can also provide unique reactivity and selectivity compared to alkali metal salts of dibenzyl phosphate. In comparison to other silver salts like silver triflate or silver acetate, this compound provides the phosphate group directly, simplifying the reaction design.
Q4: What are the typical storage and handling requirements for this compound?
This compound should be stored in a cool, dry, and dark place, as it can be light-sensitive. It is advisable to handle the compound in an inert atmosphere (e.g., under argon or nitrogen) to prevent degradation from moisture and atmospheric components. Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.
Troubleshooting Guide for Low Reaction Yields
Low yields in reactions utilizing this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The this compound may have degraded due to improper storage or handling. | • Use a fresh batch of this compound. • Ensure the reagent was stored under anhydrous and dark conditions. |
| 2. Insufficient Activation: The reaction temperature may be too low for the silver salt to effectively activate the substrate. | • Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. | |
| 3. Poor Solubility: this compound or other reactants may not be fully dissolved in the chosen solvent. | • Screen different anhydrous solvents to find one that provides better solubility for all reactants. • Consider using a co-solvent system. | |
| Formation of Significant Byproducts | 1. Side Reactions: The silver(I) ion can catalyze undesired side reactions, or the substrate may be undergoing decomposition under the reaction conditions. | • Lower the reaction temperature. • Reduce the reaction time by monitoring for product formation and stopping the reaction upon completion. • Consider the use of a non-coordinating base to scavenge any generated acid. |
| 2. Reaction with Solvent: The solvent may be participating in the reaction. | • Switch to a more inert solvent. | |
| Inconsistent Yields | 1. Presence of Impurities: Water or other nucleophilic impurities in the starting materials or solvent can compete with the desired reaction. | • Ensure all starting materials and solvents are rigorously dried. • Purify starting materials if their purity is questionable. |
| 2. Variability in Reagent Quality: The quality of this compound can vary between batches. | • Test each new batch of the reagent on a small-scale reaction to confirm its activity. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
Quantitative Data Summary
The following table provides an illustrative comparison of reaction yields for a model phosphorylation of a primary alcohol, demonstrating the potential yield improvement when using this compound as a catalyst compared to the uncatalyzed reaction or using a non-silver phosphate salt. Note: These are representative values and actual yields will vary depending on the specific substrate and reaction conditions.
| Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield of Phosphate Ester (%) |
| None (Thermal) | 80 | 24 | < 10% |
| Sodium Dibenzyl Phosphate | 80 | 24 | 35% |
| This compound | 60 | 12 | 85% |
| Silver Triflate + Dibenzyl Phosphate | 60 | 12 | 82% |
Experimental Protocol: Catalytic Phosphorylation of a Primary Alcohol
This protocol describes a general procedure for the phosphorylation of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 mmol)
-
This compound (1.1 mmol, 1.1 eq)
-
Anhydrous dichloromethane (DCM, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 mmol).
-
Dissolve the alcohol in anhydrous DCM (5 mL).
-
In a separate flask, suspend this compound (1.1 mmol) in anhydrous DCM (5 mL).
-
Slowly add the this compound suspension to the solution of the alcohol at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium chloride.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired dibenzyl phosphate ester.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical phosphorylation reaction.
Proposed Signaling Pathway/Reaction Mechanism
The enhanced reactivity observed with this compound is attributed to the Lewis acidic nature of the silver(I) ion. The following diagram illustrates a plausible mechanism for the phosphorylation of an alcohol.
Technical Support Center: Purification of Silver Dibenzyl Phosphate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from silver dibenzyl phosphate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can be broadly categorized as:
-
Starting Materials: Unreacted this compound, dibenzyl phosphate, and the substrate being phosphorylated.
-
Byproducts: Silver salts (e.g., silver chloride, silver bromide) formed during the reaction are a primary inorganic impurity. Organic byproducts can include benzyl alcohol (from decomposition) and tri- and monobenzyl phosphate. In some cases, side reactions can lead to the formation of H-phosphonates.
-
Solvent and Reagents: Residual solvents used in the reaction and purification, as well as any catalysts or additives.
Q2: What are the primary purification techniques for products of this compound reactions?
A2: The most common and effective purification techniques are:
-
Recrystallization: Ideal for solid products. The choice of solvent is critical for effective purification.
-
Column Chromatography: A versatile technique for separating the desired product from impurities with different polarities. Silica gel is a common stationary phase.
-
Washing/Extraction: Liquid-liquid extraction is often used as an initial work-up step to remove inorganic salts and water-soluble impurities.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A powerful method for quantifying purity and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Provides detailed structural information and can help identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.
Troubleshooting Guides
Recrystallization
Problem: My product is not crystallizing out of solution.
-
Possible Cause 1: The solution is not saturated.
-
Solution: Concentrate the solution by evaporating some of the solvent. Be cautious not to evaporate too much, which could cause the product to "oil out."
-
-
Possible Cause 2: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
-
-
Possible Cause 3: No nucleation sites for crystal growth.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a "seed crystal" of the pure product if available.
-
Problem: My product "oils out" instead of crystallizing.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the product.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The presence of impurities is depressing the melting point.
-
Solution: Try to remove some impurities through a preliminary purification step like a simple wash or a quick filtration through a small plug of silica gel before recrystallization.
-
-
Possible Cause 3: The solution is too concentrated.
-
Solution: Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly again.
-
Column Chromatography
Problem: My product is not moving down the column (stuck at the origin).
-
Possible Cause 1: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
-
Possible Cause 2: The product is highly polar and strongly adsorbed to the silica gel.
-
Solution: Consider using a more polar stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine (1-2%) in the eluent.
-
Problem: My product is coming off the column too quickly with poor separation.
-
Possible Cause 1: The solvent system is too polar.
-
Solution: Decrease the polarity of the eluent. For instance, increase the proportion of the non-polar solvent (e.g., hexane).
-
-
Possible Cause 2: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods should be performed carefully.
-
Problem: I am seeing streaking or tailing of my product band on the column.
-
Possible Cause 1: The sample was not loaded in a concentrated band.
-
Solution: Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent and load it carefully onto the top of the column in a narrow band.
-
-
Possible Cause 2: The product is interacting strongly with the acidic sites on the silica gel.
-
Solution: Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Dibenzyl Phosphate Derivatives
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% (with optimal solvent) | 70-90% | High purity, scalable, cost-effective. | Can be time-consuming to find the right solvent, potential for product loss in the mother liquor. |
| Column Chromatography | 95-99% | 60-85% | Good for separating complex mixtures, applicable to a wide range of compounds. | Can be labor-intensive, requires larger volumes of solvent, potential for product decomposition on silica. |
| Washing/Extraction | Variable (removes specific impurities) | >95% | Quick and easy for removing inorganic salts and highly polar/non-polar impurities. | Not effective for separating compounds with similar solubility. |
Experimental Protocols
Protocol 1: General Work-up and Extraction
-
Quench the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual silver salts. Repeat the wash 2-3 times.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).
-
Addition of Anti-solvent: While the solution is still hot, slowly add a solvent in which the product is poorly soluble (e.g., hexane or petroleum ether) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the first solvent (ethyl acetate) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent system, gradually increasing the polarity as needed to move the desired product down the column.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for common recrystallization problems.
Caption: Conceptual signaling pathway involving a phosphorylated product synthesized using this compound.
long-term storage and stability of silver dibenzyl phosphate
Technical Support Center: Silver Dibenzyl Phosphate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the . The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment.[1] Keep the container tightly sealed to prevent moisture absorption and exposure to air. While some suppliers suggest room temperature storage, refrigeration at 2-8°C is recommended for long-term preservation, especially for high-purity materials used in sensitive applications.[1]
Q2: Is this compound sensitive to light?
A2: Yes, silver-containing organic compounds can be sensitive to light.[2][3][4] Photodegradation can occur upon exposure to UV or visible light, potentially leading to the formation of metallic silver and other degradation products.[2][3][4] It is crucial to store the compound in an opaque or amber-colored container and to minimize light exposure during handling and experiments.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemistry of organophosphate esters and silver salts, the following degradation pathways are plausible:
-
Hydrolysis: The ester linkages in dibenzyl phosphate are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the formation of benzyl alcohol and silver phosphate.[5][6][7]
-
Thermal Degradation: At elevated temperatures, organophosphate esters can decompose. A likely pathway for dibenzyl phosphate is the elimination of a phosphorus acid.[8][9][10]
-
Photodegradation: Exposure to light can induce the reduction of silver(I) to metallic silver, leading to discoloration and changes in the compound's properties.[2][3][4]
-
Oxidative Degradation: While less common for the phosphate ester itself, oxidative processes can occur, especially in the presence of impurities or under harsh conditions.[11]
Q4: What are the visible signs of degradation?
A4: Degradation of this compound may be indicated by:
-
Color Change: A change from a white or off-white powder to a grayish or darker color can suggest the formation of metallic silver due to photodegradation.
-
Clumping or Caking: This may indicate moisture absorption and potential hydrolysis.
-
Insolubility: If the compound does not fully dissolve in a solvent in which it is known to be soluble, this could be a sign of the formation of insoluble degradation products.
-
Unexpected Experimental Results: Inconsistent or unexpected outcomes in your reactions are a strong indicator that the starting material's integrity may be compromised.
Troubleshooting Guides
Issue 1: Inconsistent results in phosphorylation reactions.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Check for any visible signs of degradation (color change, clumping). 2. Perform a purity analysis using a suitable technique like HPLC or NMR. 3. If degradation is confirmed, use a fresh, properly stored batch of the reagent. |
| Presence of moisture | 1. Ensure the reagent was stored in a tightly sealed container. 2. Dry the reagent under vacuum before use if moisture is suspected. 3. Use anhydrous solvents for your reaction. |
| Incorrect reaction conditions | 1. Verify the reaction temperature, time, and stoichiometry. 2. Ensure all other reagents are of high purity. |
Issue 2: The this compound powder has darkened.
| Possible Cause | Troubleshooting Step |
| Light exposure | 1. Confirm that the compound was stored in a light-proof container. 2. Minimize light exposure during handling by working in a dimly lit area or using amber glassware. 3. The darkened material may have reduced purity and activity. It is advisable to use a fresh batch for critical experiments. |
Data Presentation
Table 1: Recommended Storage Conditions and Potential Stress Factors
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Temperature | 2-8°C (long-term); Room Temperature (short-term) | Accelerated thermal degradation at higher temperatures. |
| Humidity | Low (store with desiccant if necessary) | Increased risk of hydrolysis. |
| Light | Protect from light (amber vial/darkness) | Photodegradation, leading to the formation of metallic silver. |
| Atmosphere | Inert atmosphere (e.g., argon, nitrogen) for extended storage | Minimizes oxidative degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[12][13][14][15]
1. Materials:
- This compound
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (0.1 M)
- Hydrogen peroxide (3%)
- HPLC-grade water
- HPLC-grade acetonitrile
- Suitable HPLC column (e.g., C18)
- Photostability chamber
- Oven
2. Procedure:
- Acid Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M NaOH. Keep at room temperature for 24 hours.
- Oxidative Degradation: Dissolve a known amount of this compound in a 3% solution of hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
- Photodegradation: Expose a solid sample of this compound to light in a photostability chamber according to ICH guidelines.
3. Analysis:
- After the specified time, neutralize the acidic and basic solutions.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze the samples by a stability-indicating HPLC method to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method that can be adapted for the analysis of this compound and its degradation products.[16][17][18]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 95% A, 5% B 20 min: 10% A, 90% B 25 min: 10% A, 90% B 30 min: 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. Silver(I) dibenzyl phosphate | 50651-75-7 [sigmaaldrich.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. mdpi.com [mdpi.com]
- 9. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
- 11. scilit.com [scilit.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmasm.com [pharmasm.com]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
safe handling and disposal of silver dibenzyl phosphate
This technical support center provides guidance on the safe handling and disposal of silver dibenzyl phosphate for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary applications?
This compound is a metal-organic organophosphate compound.[1] It is primarily used as a specialty chemical, catalyst, and research intermediate in chemical synthesis, polymer research, and the development of advanced materials.[1] Its unique reactivity and antimicrobial properties make it valuable in these fields.[1]
What are the main hazards associated with this compound?
This compound is classified as a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[2]
What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to wear chemical-resistant gloves, safety goggles, and protective clothing.[2] If working in an area with inadequate ventilation, a respirator is recommended.[2]
How should this compound be stored?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be kept away from heat, ignition sources, and strong oxidizing agents.[2][3] The substance should also be protected from light.[4][5]
Troubleshooting Guides
What should I do in case of accidental skin or eye contact with this compound?
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[2] If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[2] Seek medical attention if eye irritation persists.[2]
How should I handle a spill of this compound?
In the event of a spill, ensure the area is well-ventilated and eliminate all ignition sources.[2] Wear appropriate personal protective equipment, including gloves, goggles, and protective clothing.[2] Absorb the spill with an inert material and collect it into a suitable container for disposal.[2] Prevent the spill from entering drains and waterways.[2]
What are the signs of exposure to this compound?
Acute effects of exposure may include respiratory irritation, skin irritation, and eye irritation.[2] Ingestion can be harmful.[2] Prolonged or repeated exposure may lead to dermatitis and potentially affect the liver and kidneys.[2]
Quantitative Data
| Property | Value |
| Molecular Formula | C14H14AgO4P[6] |
| Molecular Weight | 385.10 g/mol [6] |
| Melting Point | 215 °C[4] |
| Physical Form | Solid[4][5] |
| Purity | 97%[4][5] |
Experimental Protocols
Protocol for Handling and Use
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. The work area, such as a chemical fume hood, should be well-ventilated.
-
Personal Protective Equipment (PPE): Don chemical-resistant gloves, a lab coat, and chemical safety goggles.
-
Weighing and Transfer: Handle this compound as a solid.[4][5] When weighing and transferring the compound, avoid creating dust. Use a spatula for transfers.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring.
-
Post-Handling: After handling, wash your hands thoroughly. Clean all equipment and the work area to prevent cross-contamination.
Protocol for Disposal of this compound Waste
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a designated, properly labeled, and sealed container.
-
Waste Classification: This waste is classified as hazardous.[7]
-
Disposal Procedure: Dispose of the waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[2][7] Do not release it into the environment.[2]
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. This compound | 50651-75-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. fishersci.com [fishersci.com]
- 4. Silver(I) dibenzyl phosphate | 50651-75-7 [sigmaaldrich.com]
- 5. Silver(I) dibenzyl phosphate | 50651-75-7 [sigmaaldrich.com]
- 6. This compound | C14H14AgO4P | CID 13248164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
how to prevent decomposition of light-sensitive silver dibenzyl phosphate
Technical Support Center: Silver Dibenzyl Phosphate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers prevent the decomposition of light-sensitive this compound.
Frequently Asked Questions (FAQs)
Q1: What causes the decomposition of this compound?
A1: The primary cause of decomposition is exposure to light, a process known as photodecomposition or photolysis.[1][2][3] Silver salts, including this compound, are sensitive to light, particularly high-energy wavelengths like ultraviolet (UV) and blue light.[3] This light energy can cause the silver ion (Ag⁺) in the compound to be reduced to elemental silver (Ag⁰), which appears as a dark precipitate (often grey, purple, or black).[1][2][3] This process is irreversible and alters the chemical properties of the compound.
Q2: My this compound solid/solution has changed color to yellow, grey, or black. What happened?
A2: A color change is a primary indicator of decomposition.[2] The formation of elemental silver nanoparticles as a result of light exposure is responsible for the darkening of the material.[4] Pure silver phosphate is typically a yellow solid.[5] If your compound, which should be white or off-white, has turned dark, it has been exposed to excessive light.
Q3: What are the optimal storage conditions to prevent decomposition?
A3: To maximize the shelf-life of this compound, it must be protected from light, heat, and reactive chemicals. The ideal storage conditions are in a tightly sealed, amber glass container, in a refrigerator (around 4-5°C), and under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen, which can sometimes accelerate degradation.[4][6][7]
Q4: Can I handle the compound under normal laboratory lighting?
A4: It is strongly recommended to handle this compound in a dark room or under red/amber safelights, similar to those used in photography. If you must work under standard laboratory lighting, minimize the exposure time as much as possible. Use amber glassware or wrap your containers and reaction vessels in aluminum foil to block light.[4] Consider replacing standard light bulbs with low-UV or yellow-filtered versions in areas where the compound is frequently handled.[4]
Q5: Are there any chemical stabilizers that can be added to solutions of this compound?
A5: While specific stabilizers for this compound are not widely documented, general principles for stabilizing silver nanoparticles and salts can be applied experimentally. Certain polymers like Polyvinylpyrrolidone (PVP) or surfactants can sometimes form a protective layer around the particles.[8] However, adding any substance will change the composition of your solution, so this should only be done if it does not interfere with your downstream applications. The suitability and concentration of any potential stabilizer must be determined empirically for your specific experimental context.
Q6: How can I quantitatively monitor the decomposition of my sample?
A6: Several analytical methods can be used to monitor decomposition.[9][10]
-
UV-Visible (UV-Vis) Spectroscopy: As Ag⁺ is reduced to elemental silver, silver nanoparticles are formed. These nanoparticles exhibit a characteristic surface plasmon resonance (SPR) peak, often between 400-450 nm. The appearance and growth of this peak over time is a direct indicator of decomposition.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to measure the concentration of the parent this compound compound. A decrease in the peak corresponding to the intact molecule over time indicates degradation.[11]
-
X-ray Diffraction (XRD): For solid samples, XRD can detect the crystalline structure of this compound and the emergence of peaks corresponding to elemental silver.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solid powder is discolored (grey/dark). | Light exposure during storage or handling. | Discard the degraded material. Procure a fresh batch and store it in an amber vial in a refrigerator, protected from all light sources. |
| Solution becomes turbid or forms a dark precipitate. | Photodecomposition due to light exposure. | Prepare fresh solutions immediately before use. Work under safelight conditions and use amber glassware or foil-wrapped flasks. |
| Inconsistent experimental results. | Partial decomposition of the stock material or solution. | Monitor the purity of your stock solution regularly using UV-Vis spectroscopy. If an SPR peak for silver nanoparticles is detected, prepare a fresh solution from a non-degraded solid stock. |
| Rapid degradation even in the dark. | Contamination with reducing agents or exposure to heat. | Ensure all solvents and reagents are pure and free from reducing impurities. Store the compound at a reduced temperature (e.g., 4°C).[6][7] |
Quantitative Stability Data
The following table summarizes the expected stability of this compound under various storage conditions. These values are illustrative and serve as a general guideline.
| Storage Condition | Light Exposure | Temperature | Atmosphere | Expected Decomposition Rate (% per week) | Appearance after 1 Month |
| 1 | Ambient Lab Light | 25°C (Room Temp) | Air | > 50% | Dark grey/black precipitate |
| 2 | Dark | 25°C (Room Temp) | Air | 5 - 10% | Slight yellowing/greying |
| 3 | Dark | 4°C (Refrigerator) | Air | < 2% | No significant change |
| 4 | Dark (Amber Vial) | 4°C (Refrigerator) | Inert Gas (Argon) | < 0.5% | No change |
Experimental Protocols
Protocol 1: Accelerated Photostability Testing
This protocol is designed to quickly assess the light sensitivity of a this compound sample.
Objective: To determine the rate of decomposition under controlled, high-intensity light exposure.
Materials:
-
This compound
-
Appropriate solvent (e.g., anhydrous acetonitrile)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Controlled light source (e.g., solar simulator or UV lamp with known wattage)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. Perform this step under red safelight conditions.
-
Transfer an aliquot of the solution to a quartz cuvette and immediately take a baseline UV-Vis spectrum (200-800 nm). Note the absence of a peak in the 400-450 nm region.
-
Place the cuvette in the controlled light source at a fixed distance.
-
At set time intervals (e.g., 0, 5, 15, 30, 60 minutes), remove the cuvette and record a new UV-Vis spectrum.
-
Monitor the growth of the silver nanoparticle SPR peak around 400-450 nm.
-
Plot the absorbance at the SPR peak maximum against time to determine the rate of decomposition under these specific conditions.
Protocol 2: Quantification of Decomposition via UV-Vis Spectroscopy
Objective: To quantify the percentage of decomposed material in a solution.
Procedure:
-
Measure the UV-Vis spectrum of the test sample.
-
Identify the absorbance maximum (A_max) of the silver nanoparticle SPR peak (approx. 400-450 nm).
-
To create a calibration curve, intentionally and completely decompose a known concentration of this compound solution by prolonged, intense light exposure until the SPR peak absorbance no longer increases. This represents 100% decomposition for that initial concentration.
-
Prepare several dilutions from this 100% decomposed stock and measure their A_max.
-
Plot A_max vs. concentration of decomposed material to generate a standard curve.
-
Use the A_max of your test sample and the standard curve to determine the concentration of decomposed material, and thus the percentage of decomposition.
Visualizations
Caption: Troubleshooting flowchart for decomposition issues.
Caption: Workflow for accelerated photostability testing.
References
- 1. homework.study.com [homework.study.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Silver phosphate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Analytical Techniques for the Determination and Separation of Silver Ions and Its Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the specified impurities of silver sulfadiazine using a screening of degradation products in different stress physico-chemical media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Choice for Silver Dibenzyl Phosphate Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing solvent selection for reactions involving silver dibenzyl phosphate. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with this compound?
A1: The key factors to consider when choosing a solvent include:
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Solubility of Reactants: this compound has limited solubility in many common organic solvents. The chosen solvent must adequately dissolve both the silver salt and the other reactants (e.g., alkyl halide, alcohol) to ensure a homogeneous reaction mixture and reasonable reaction rates.
-
Reaction Temperature: Many phosphorylation reactions require heating to proceed at a practical rate. Therefore, a solvent with a suitable boiling point is crucial. For reactions requiring higher temperatures (e.g., 120-180°C), high-boiling point solvents like ketones, esters, or tertiary alcohols should be considered.[1]
-
Solvent Polarity and Reaction Mechanism: The polarity of the solvent can significantly influence the reaction rate and even the reaction mechanism. A change from a polar, protic solvent like water to a less polar or aprotic solvent can lead to a substantial increase in reaction rate.[2][3] For instance, reactions may shift from an SN2 to an SN1 pathway, which can affect stereochemistry and byproduct formation.
-
Inertness: The solvent should be inert under the reaction conditions and not react with the starting materials, intermediates, or products.
-
Work-up and Purification: Consider the ease of solvent removal and its compatibility with the purification method (e.g., extraction, chromatography).
Q2: In which types of solvents is this compound expected to have better solubility?
Q3: How does solvent choice impact the yield and purity of the desired phosphate ester?
A3: The choice of solvent can have a profound impact on both yield and purity. An optimal solvent will:
-
Maximize the solubility of the reactants, leading to a higher effective concentration and faster reaction, thus improving the yield.
-
Minimize side reactions. For example, in the presence of certain solvents, byproducts may form. A well-chosen solvent will disfavor these side reactions.
-
Facilitate the precipitation of the silver halide byproduct (e.g., AgCl, AgBr, AgI), which can drive the reaction to completion according to Le Chatelier's principle.
Troubleshooting Guide
| Problem | Potential Cause Related to Solvent | Suggested Solution |
| Low or No Reaction | Poor solubility of this compound. | - Switch to a more polar aprotic solvent such as acetonitrile, DMF, or DMSO.- Consider a solvent mixture to improve solubility.- Gently heat the reaction mixture to increase solubility and reaction rate. |
| Reaction temperature is too low. | - Select a higher-boiling point solvent that allows for refluxing at the required temperature.[1] | |
| Formation of Byproducts | Solvent is not inert and is participating in the reaction. | - Review the reactivity of your chosen solvent under the reaction conditions and with the present reagents.- Switch to a more inert solvent. |
| Change in reaction mechanism (e.g., from SN2 to SN1) due to solvent polarity. | - If a specific stereochemical outcome is desired, choose a solvent that favors the appropriate mechanism. For example, for an SN2 reaction, a polar aprotic solvent is generally preferred. | |
| Difficult Product Isolation | The solvent has a very high boiling point and is difficult to remove. | - If possible, choose a solvent with a lower boiling point that still meets the reaction temperature requirements.- Use high-vacuum distillation for solvent removal. |
| The product is highly soluble in the reaction solvent, making precipitation or extraction inefficient. | - After the reaction is complete, consider adding an anti-solvent to precipitate the product.- Optimize the extraction procedure by using a different extraction solvent system. | |
| Inconsistent Results | Presence of water in the solvent. | - Use anhydrous solvents, especially for moisture-sensitive reactions. Traces of water can hydrolyze starting materials or products. |
Data Presentation: Solvent Effects on Phosphorylation
The following table summarizes the effect of different solvents on the yield of a phosphorylation reaction of benzyl alcohol. While this reaction does not use this compound, it provides valuable comparative data for a similar transformation.
| Solvent | Yield (%) | Reference |
| Dichloromethane (DCM) | ~80 | Based on analogous reactions |
| Pyridine | ~80 | Based on analogous reactions |
| Acetonitrile | ~80 | Based on analogous reactions |
Note: This data is for the phosphorylation of benzyl alcohol using triallyl phosphite and is intended to serve as a general guideline. Optimal solvent and conditions should be determined experimentally for each specific reaction with this compound.
Experimental Protocols
General Protocol for the Synthesis of a Phosphate Triester using this compound and an Alkyl Halide
This protocol is a representative procedure based on established principles of phosphorylation reactions involving silver salts.
-
Preparation of Reactants:
-
Ensure the this compound is dry and finely powdered to maximize its surface area and reactivity.
-
The alcohol or other nucleophile and the alkyl halide should be pure and anhydrous.
-
The chosen solvent must be anhydrous.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).
-
Add the anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of silver salt).
-
Add the alcohol (1.0-1.2 equivalents) to the suspension.
-
While stirring, add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The reaction is often complete when the starting materials are consumed, which can take from a few hours to overnight.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated silver halide (e.g., AgI). Wash the solid with a small amount of the reaction solvent.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Mandatory Visualizations
Caption: Experimental workflow for phosphate triester synthesis.
Caption: Troubleshooting logic for low reaction conversion.
References
identifying and minimizing byproducts in silver dibenzyl phosphate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of silver dibenzyl phosphate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction of dibenzyl phosphate. | - Ensure complete dissolution and neutralization of dibenzyl phosphate before adding the silver salt. - Stir the reaction mixture vigorously to ensure proper mixing of reactants. - Slightly increase the molar equivalent of the silver salt to drive the reaction to completion. |
| Loss of product during washing/filtration. | - Use a fine filter paper to collect the precipitated product. - Wash the product with a minimal amount of cold solvent (e.g., water, acetone) to avoid dissolution. | |
| Inaccurate measurement of starting materials. | - Calibrate balances and ensure accurate weighing of all reagents. | |
| Product is Contaminated with Unreacted Dibenzyl Phosphate | Incomplete reaction. | - As with low yield, ensure the reaction goes to completion by optimizing reaction time and stoichiometry. |
| Insufficient washing of the final product. | - Wash the this compound precipitate thoroughly with a solvent in which dibenzyl phosphate is soluble but the silver salt is not (e.g., cold acetone). | |
| Presence of Tribenzyl Phosphate in the Product | Reaction temperature is too high, leading to side reactions.[1] | - Maintain a low reaction temperature, ideally at or below room temperature, during the synthesis. |
| Use of certain catalysts or prolonged reaction times.[1] | - Avoid unnecessary catalysts that might promote side reactions. - Monitor the reaction progress (e.g., by TLC or HPLC) and stop it once the starting material is consumed. | |
| Product Contains Benzyl Alcohol and/or Benzaldehyde | Degradation of dibenzyl phosphate or the final product. | - Use high-purity starting materials. Benzyl alcohol can be purified by vacuum distillation to remove benzaldehyde impurities before use.[2][3] - Store dibenzyl phosphate and this compound in a cool, dark, and dry place to prevent degradation.[4] |
| Oxidation of benzyl alcohol impurity.[5] | - If benzyl alcohol is used as a solvent or is a known impurity, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Formation of Tetrabenzyl Pyrophosphate | Self-condensation of dibenzyl phosphate, especially at elevated temperatures or in the presence of activating agents.[6][7] | - Avoid high temperatures during the synthesis and purification steps. - Use a non-polar solvent to discourage the formation of the pyrophosphate.[6] |
| Product Discoloration (Yellow to Gray/Black) | Light sensitivity of silver salts.[8] | - Protect the reaction mixture and the final product from light by using amber glassware or by wrapping the reaction vessel in aluminum foil. |
| Presence of elemental silver due to reduction of Ag+. | - Ensure that no reducing agents are present in the reaction mixture. - Use freshly prepared and high-purity silver salts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts and impurities include:
-
Unreacted Dibenzyl Phosphate: Incomplete reaction is a common cause.
-
Tribenzyl Phosphate: Can form at elevated temperatures through side reactions.[1]
-
Benzyl Alcohol and Benzaldehyde: Resulting from the degradation of the benzyl protecting groups. Benzyl alcohol can oxidize to benzaldehyde.[4][5]
-
Tetrabenzyl Pyrophosphate: Formed from the self-condensation of dibenzyl phosphate.[6][7]
-
Elemental Silver: Due to the reduction of silver ions, often causing discoloration.
Q2: How can I identify these byproducts?
A2: A combination of analytical techniques is recommended for the identification of byproducts:
-
³¹P NMR Spectroscopy: This is a powerful tool for identifying phosphorus-containing compounds. Each phosphorus-containing species (dibenzyl phosphate, this compound, tribenzyl phosphate, and tetrabenzyl pyrophosphate) will have a distinct chemical shift in the ³¹P NMR spectrum, allowing for their identification and quantification.[9][10][11][12]
-
¹H and ¹³C NMR Spectroscopy: Useful for identifying organic byproducts like benzyl alcohol and benzaldehyde, and for confirming the structure of the main product and other phosphate-containing byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the different components of the reaction mixture and assess the purity of the this compound.[13]
-
Mass Spectrometry (MS): Can help in identifying the molecular weights of the byproducts, confirming their structures.
Q3: What is a general protocol for minimizing byproducts during the synthesis of this compound?
A3: The following is a general protocol designed to minimize byproduct formation based on the reaction of dibenzyl phosphate with a silver salt:
Experimental Protocol: Synthesis of this compound [14]
-
Dissolution and Neutralization: Dissolve dibenzyl phosphate in an appropriate solvent (e.g., water or a water/organic co-solvent mixture) and cool the solution in an ice bath. Slowly add a base (e.g., 1N NaOH) dropwise with stirring until the pH of the reaction mixture is neutral (pH ~7). This ensures the complete formation of the dibenzyl phosphate anion.
-
Reaction with Silver Salt: Slowly add a solution of a silver salt (e.g., silver nitrate) in water to the neutralized dibenzyl phosphate solution with continuous stirring. The addition should be done in the dark or under dim light to prevent the photoreduction of the silver salt.
-
Precipitation and Isolation: A white solid of this compound will precipitate. Continue stirring in the cold for a short period to ensure complete precipitation. Collect the solid by filtration.
-
Washing: Wash the collected solid with cold deionized water and then with a cold organic solvent like acetone to remove any unreacted starting materials and soluble byproducts.
-
Drying: Dry the final product under vacuum in the dark.
Key Considerations for Minimizing Byproducts:
-
Temperature Control: Maintain a low temperature throughout the reaction and work-up.
-
Exclusion of Light: Protect the reaction from light to prevent the formation of elemental silver.
-
Inert Atmosphere: If degradation of benzyl groups is a concern, perform the reaction under an inert atmosphere.
-
Purity of Reagents: Use high-purity starting materials.
Q4: How can I purify this compound if byproducts are formed?
A4: Purification can be challenging due to the ionic nature of the product.
-
Recrystallization: This is often not feasible due to the low solubility of this compound in most common solvents.
-
Washing/Trituration: The most effective method is typically to wash the crude product thoroughly with solvents that can dissolve the byproducts but not the desired silver salt. For example:
-
Unreacted dibenzyl phosphate, benzyl alcohol, and benzaldehyde can be removed by washing with cold acetone or diethyl ether.
-
Tribenzyl phosphate is also soluble in many organic solvents.
-
Tetrabenzyl pyrophosphate may be more difficult to remove and its formation should be avoided in the first place.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₄H₁₄AgO₄P | 385.10[15] | White solid[14] |
| Dibenzyl Phosphate | C₁₄H₁₅O₄P | 278.24[16] | White to off-white powder |
| Tribenzyl Phosphate | C₂₁H₂₁O₄P | 368.36 | Colorless to pale yellow liquid |
| Benzyl Alcohol | C₇H₈O | 108.14 | Colorless liquid |
| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid |
| Tetrabenzyl Pyrophosphate | C₂₈H₂₈O₇P₂ | 538.46 | White solid |
Visualizations
Caption: Synthesis of this compound.
Caption: Formation pathways of common byproducts.
Caption: Troubleshooting workflow for synthesis.
References
- 1. US2512582A - Mixed alkyl benzyl phosphates and their production - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Method for removing benzaldehyde impurities in benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 4. Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. CN114380859A - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 8. Silver phosphate - Wikipedia [en.wikipedia.org]
- 9. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. mdpi.com [mdpi.com]
- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. dibenzyl phosphate, silver salt | 50651-75-7 [chemicalbook.com]
- 15. This compound | C14H14AgO4P | CID 13248164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Dibenzyl phosphate | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving Silver Dibenzyl Phosphate
This guide provides troubleshooting and frequently asked questions for researchers working with silver dibenzyl phosphate. The following sections detail common issues and protocols for a successful reaction workup.
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts in reactions using this compound?
When this compound, (BnO)₂PO₂Ag, is used as a phosphorylating agent, particularly with alkyl or acyl halides (R-X), the primary byproduct is the corresponding silver halide salt (AgX), such as silver chloride (AgCl), silver bromide (AgBr), or silver iodide (AgI). These silver salts are typically insoluble in most organic solvents and precipitate out of the reaction mixture. Other potential byproducts or impurities include unreacted starting materials and decomposition products if the reaction is sensitive to light, heat, or acid.
Q2: My reaction is complete, but I have a persistent solid precipitate. How do I remove it effectively?
The solid is most likely a silver salt byproduct (e.g., AgCl). The recommended procedure is filtration.
-
For coarse precipitates: Simple gravity or vacuum filtration may be sufficient.
-
For fine or colloidal precipitates: Use a filter aid like Celite (diatomaceous earth) to prevent clogging the filter paper and ensure complete removal. Pre-slurry the Celite in the reaction solvent to create a pad on the filter paper before filtering the reaction mixture.
Q3: After filtration, my organic solution has a gray/black tint or becomes discolored upon standing. What causes this and how can I fix it?
This discoloration is often due to the formation of metallic silver (Ag⁰) nanoparticles, which can result from the reduction of silver ions (Ag⁺), especially upon exposure to light.[1]
-
Prevention: Protect your reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.[1]
-
Removal: If metallic silver has formed, it can often be removed by filtering the solution through a pad of Celite. For more persistent colloidal silver, an aqueous wash may be necessary (see Q4).
Q4: I suspect my purified product is still contaminated with silver ions. How can I remove residual silver?
Residual silver can be removed with an appropriate aqueous wash. The choice of washing solution depends on converting the silver salt into a water-soluble complex that can be extracted from the organic phase.
-
Ammonia Solution: A dilute aqueous ammonia wash can be effective, as it forms the soluble diamminesilver(I) complex, [Ag(NH₃)₂]⁺.[1]
-
Sodium Sulfite Solution: Washing with an aqueous solution of an alkali sulfite, like sodium sulfite, can strip silver from the organic phase by forming a soluble sulfito complex.[2]
-
Dilute Acid/Chelating Agents: A wash with a dilute, non-interfering acid can help remove residual metals.[3][4]
Always follow the aqueous wash with a brine wash to remove residual water before drying the organic layer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Gray, Black, or Purple Precipitate/Solution | Formation of metallic silver (Ag⁰) due to light exposure or presence of reducing agents.[1] | 1. Protect the reaction from light using amber flasks or aluminum foil.[1]2. Ensure all glassware and reagents are free of contaminants.3. Filter the final solution through a pad of Celite to remove colloidal silver. |
| Low Product Yield | 1. Incomplete reaction.2. Product loss during filtration of fine silver salt precipitate.3. Product degradation. | 1. Monitor the reaction to completion (e.g., by TLC or LCMS).2. Use a filter aid (Celite) to create a filter pad and wash the pad thoroughly with the reaction solvent to recover all the product.3. Check the stability of your product to the workup conditions (e.g., pH, temperature). |
| Product is an Oil Instead of a Solid | Presence of impurities, residual solvent, or moisture. | 1. Ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.2. Purify the crude product using column chromatography or recrystallization.3. Dry the final product under high vacuum. |
| Acidic Product/Workup Mixture | Formation of acidic phosphate byproducts from decomposition or side reactions. | 1. Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize acids.2. For the final purified product, consider treatment with an acid scavenger if trace acidity is a concern.[3][5] |
Data Presentation
Table 1: Solubility of Common Silver Byproducts
| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water | Solubility in Other Solvents |
| Silver Phosphate | Ag₃PO₄ | 418.57 | 0.00065 g/100 mL (practically insoluble).[6][7] | Soluble in aqueous ammonia, dilute nitric acid, and alkali cyanide solutions.[7] |
| Silver Chloride | AgCl | 143.32 | 0.00019 g/100 mL | Soluble in aqueous ammonia, cyanide, and thiosulfate solutions. |
| Silver Bromide | AgBr | 187.77 | 0.000014 g/100 mL | Slightly soluble in aqueous ammonia; soluble in cyanide and thiosulfate solutions. |
| Silver Iodide | AgI | 234.77 | 0.0000003 g/100 mL | Insoluble in aqueous ammonia; soluble in cyanide and thiosulfate solutions. |
Table 2: Comparison of Aqueous Washes for Silver Removal
| Aqueous Solution | Mechanism | Target Impurity | Advantages | Considerations |
| Dilute Ammonia (NH₄OH) | Forms soluble [Ag(NH₃)₂]⁺ complex.[1] | Ag⁺ ions, AgCl, AgBr | Effective for common silver halides. | Can make the aqueous layer basic; ensure product is base-stable. |
| Sodium Sulfite (Na₂SO₃) | Forms soluble [Ag(SO₃)₂]³⁻ complex.[2] | Ag⁺ ions | Effective at complexing silver.[2] | Ensure product is stable to sulfite. |
| Sodium Thiosulfate (Na₂S₂O₃) | Forms soluble [Ag(S₂O₃)₂]³⁻ complex. | Ag⁺ ions, all AgX | Very effective, used in photography to dissolve unreacted silver salts. | May introduce sulfur-containing impurities. |
| Dilute Nitric Acid (HNO₃) | Solubilizes silver salts.[7] | Ag₃PO₄, Ag₂O | Effective for dissolving basic silver salts. | Strongly acidic; may degrade acid-sensitive products. |
Experimental Protocols
Protocol 1: General Workup Procedure for a Reaction Using this compound
This protocol assumes the reaction was carried out in an organic solvent (e.g., DCM, THF, Acetonitrile) and the desired product is soluble in this solvent.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature. If the reaction is sensitive to light, perform all subsequent steps with the vessel wrapped in aluminum foil.
-
Dilute (Optional): If the reaction mixture is highly concentrated, dilute it with the same solvent used for the reaction to reduce viscosity and ensure efficient filtration.
-
Prepare for Filtration: Place a filter paper in a Büchner or Hirsch funnel. Add a layer of Celite (~1-2 cm) and gently press it down. Wet the Celite pad with the reaction solvent and ensure a gentle vacuum is applied to settle the pad.
-
Filtration: Filter the reaction mixture through the Celite pad.
-
Wash the Filter Cake: Wash the filter cake (the collected silver salt and Celite) thoroughly with several portions of fresh reaction solvent to ensure all of the desired product is collected. Combine the filtrate and the washes.
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer with an appropriate aqueous solution to remove residual silver (see Table 2). For example, wash with a 5% aqueous ammonia solution.
-
Wash with a saturated aqueous solution of sodium bicarbonate (if the reaction may have generated acidic byproducts).
-
Wash with a saturated aqueous solution of NaCl (brine) to facilitate the separation of layers and remove the bulk of the water from the organic phase.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by standard methods such as column chromatography or recrystallization.
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. GB2325665A - Extracting and recovering silver - Google Patents [patents.google.com]
- 3. US7759522B2 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 4. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 5. KR20040060844A - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 6. Silver phosphate - Wikipedia [en.wikipedia.org]
- 7. 7784-09-0 CAS MSDS (SILVER PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Gram-Scale Synthesis of Silver Dibenzyl Phosphate
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for scaling up the synthesis of silver dibenzyl phosphate. It includes a comprehensive experimental protocol, a troubleshooting guide, and frequently asked questions to address common challenges encountered during gram-scale production.
Gram-Scale Experimental Protocol
This protocol details the synthesis of this compound from dibenzyl phosphate. The primary reaction involves the salt formation between dibenzyl phosphate and a silver salt, typically silver nitrate, in a suitable solvent.
Materials and Reagents:
-
Dibenzyl phosphate ((BnO)₂PO₂H)
-
Silver nitrate (AgNO₃)
-
Anhydrous Ethanol (EtOH)
-
Deionized water (DI H₂O)
-
Ammonium hydroxide (NH₄OH) solution (optional, for pH adjustment)
Equipment:
-
Jacketed glass reactor (1 L) with overhead stirring
-
Temperature probe and controller
-
Addition funnel
-
Filtration apparatus (Büchner funnel, filter flask)
-
Vacuum oven
-
Standard laboratory glassware
Detailed Methodology
-
Reagent Preparation:
-
Prepare a solution of dibenzyl phosphate in anhydrous ethanol.
-
Prepare a separate aqueous solution of silver nitrate. Ensure the silver nitrate is fully dissolved.
-
-
Reaction Setup:
-
Set up the jacketed glass reactor with an overhead stirrer, temperature probe, and addition funnel.
-
Charge the reactor with the dibenzyl phosphate solution.
-
Begin stirring the solution at a moderate speed (e.g., 200-300 RPM) to ensure homogeneity.
-
-
Reaction Execution:
-
Slowly add the silver nitrate solution to the stirred dibenzyl phosphate solution via the addition funnel over a period of 30-60 minutes. A white precipitate of this compound will form immediately.
-
Maintain the temperature of the reaction mixture at room temperature (20-25°C).
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with deionized water and then ethanol to remove any unreacted starting materials and inorganic salts.
-
-
Purification and Drying:
-
Dry the purified solid product in a vacuum oven at a temperature below 50°C until a constant weight is achieved. The product should be protected from light, as silver salts can be light-sensitive.
-
Quantitative Data Summary
Scaling a reaction from the lab bench to a gram-scale process requires adjustments to reagent quantities, reaction times, and expected yields. The table below provides a comparative summary.
| Parameter | Lab-Scale (e.g., 1 g) | Gram-Scale (e.g., 50 g) | Key Considerations for Scale-Up |
| Dibenzyl Phosphate | ~1.0 g | 50.0 g | Ensure adequate stirring for larger volumes. |
| Silver Nitrate | ~0.61 g (1.0 eq) | 30.5 g (1.0 eq) | Control addition rate to manage precipitation. |
| Ethanol (Solvent) | 20-30 mL | 1.0 - 1.5 L | Solvent volume should be sufficient for good mixing. |
| Addition Time | 5-10 minutes | 30-60 minutes | Slower addition prevents localized high concentrations. |
| Reaction Time | 1 hour | 1-2 hours | Ensure sufficient time for complete conversion. |
| Expected Yield | >95% | 90-98% | Yield may be slightly lower due to transfer losses. |
Visual Workflow for Gram-Scale Synthesis
The following diagram outlines the key stages of the gram-scale synthesis process, from reagent preparation to the final, dried product.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the scale-up process in a question-and-answer format.
Question: The final product has a grayish or dark color instead of being a white solid. What is the cause?
Answer: A discolored product typically indicates the decomposition of the silver salt into metallic silver, which can be caused by exposure to light or excessive heat.[1]
-
Solution: Ensure the reaction and workup are performed with minimal exposure to direct light. Use amber glassware or cover the reactor with aluminum foil. When drying the product, maintain a temperature below 50°C.
Question: The yield of the reaction is significantly lower than expected. What are the potential reasons?
Answer: Low yields can result from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate stirring time after the addition of silver nitrate.
-
Loss During Filtration: Fine particles may pass through the filter paper. Consider using a finer porosity filter or a double layer of filter paper.
-
Product Solubility: Although this compound has low solubility in the reaction mixture, some loss is inevitable. Avoid using an excessive volume of wash solvents.
-
Incorrect Stoichiometry: Verify the molar equivalents of the reactants. An excess of one reactant does not typically improve the yield of the precipitate and can complicate purification.
Question: The product appears clumpy and is difficult to filter. How can this be improved?
Answer: Clumping or poor filtration characteristics can be due to the rate of precipitation.
-
Solution: A slower addition rate of the silver nitrate solution allows for more controlled crystal growth, leading to a more easily filterable solid. Ensure the stirring is efficient enough to keep the solids suspended and prevent agglomeration at the bottom of the reactor.
Question: How can I confirm the purity of my final product?
Answer: Product purity can be assessed using several analytical techniques:
-
Melting Point: Pure this compound has a distinct melting point (around 215°C). A broad melting range may indicate impurities.
-
NMR Spectroscopy: ¹H and ³¹P NMR can confirm the structure and identify any residual starting materials or byproducts.
-
Elemental Analysis: This will provide the elemental composition (C, H, Ag, P) to confirm the correct formula.
Troubleshooting Decision Diagram
If you encounter issues during the synthesis, the following decision tree can help diagnose the problem.
References
Validation & Comparative
A Comparative Guide to Silver Dibenzyl Phosphate and Sodium Dibenzyl Phosphate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the critical process of phosphorylation, the choice of phosphorylating agent can significantly impact reaction efficiency, yield, and selectivity. Among the various reagents available, dibenzyl phosphates, with their readily cleavable benzyl protecting groups, are invaluable intermediates. This guide provides an in-depth comparison of two common salts of dibenzyl phosphate: silver dibenzyl phosphate and sodium dibenzyl phosphate. While direct comparative studies are limited, this document leverages available experimental data and established chemical principles to offer a comprehensive analysis of their respective performance in synthetic applications.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each reagent is crucial for predicting their behavior in a reaction. Key differences in solubility and reactivity stem from the nature of the counterion.
| Property | This compound | Sodium Dibenzyl Phosphate |
| Molecular Formula | C₁₄H₁₄AgO₄P | C₁₄H₁₄NaO₄P |
| Molecular Weight | 385.10 g/mol | 300.22 g/mol |
| Appearance | Off-white to pale beige solid | White solid |
| Solubility | Slightly soluble in DMSO. Insoluble in most organic solvents and water. | Soluble in water. |
| Reactivity | Potentially higher reactivity due to the silver ion's Lewis acidity and affinity for halogens. | Acts as a typical nucleophilic phosphate salt. |
Performance in Synthesis: A Comparative Analysis
The key difference in their synthetic utility is expected to arise from the role of the counterion (Ag⁺ vs. Na⁺).
This compound: The silver ion (Ag⁺) is a soft Lewis acid and has a strong affinity for halogens (halophilic). In phosphorylation reactions where the substrate is an alkyl or glycosyl halide, the silver ion can coordinate with the halide leaving group, facilitating its departure and promoting the nucleophilic attack of the dibenzyl phosphate anion. This "silver-assisted" mechanism can lead to milder reaction conditions and potentially higher yields, especially for less reactive halides. This is particularly advantageous in the synthesis of sensitive molecules like nucleoside phosphates, where harsh conditions can lead to degradation.
Sodium Dibenzyl Phosphate: As a typical salt of a weak acid, sodium dibenzyl phosphate acts as a straightforward nucleophile. Its solubility in water can be an advantage in certain applications, though most organic reactions are conducted in anhydrous organic solvents. In reactions with alkyl halides, it participates in a standard Williamson ether-like synthesis of the phosphate triester. The reactivity is generally lower compared to the silver-assisted pathway, and may require more forcing conditions (higher temperatures, stronger bases) to achieve comparable yields, which might not be suitable for sensitive substrates.
Logical Comparison of Reaction Parameters:
| Parameter | This compound | Sodium Dibenzyl Phosphate |
| Reaction Conditions | Milder conditions are often possible due to the silver-assisted leaving group departure. | May require more forcing conditions (e.g., higher temperatures) to drive the reaction to completion. |
| Reaction Time | Potentially shorter reaction times due to the enhanced reactivity. | Likely longer reaction times compared to the silver salt under similar mild conditions. |
| Yield | Potentially higher yields, especially with less reactive substrates or when mild conditions are crucial to prevent side reactions. | Yields may be lower, particularly with sensitive substrates that can decompose under more forcing conditions. |
| Substrate Scope | Likely broader for challenging substrates, including secondary and sterically hindered halides, due to its higher reactivity. | May be more limited to reactive primary halides. |
| Cost & Handling | More expensive due to the cost of silver. Silver salts are also light-sensitive and may require special handling. | Less expensive and generally easier to handle. |
Experimental Protocols
Below are representative protocols for the synthesis of the phosphorylating agents themselves and a general procedure for their application in the phosphorylation of an alcohol.
Synthesis of this compound
This protocol is based on a literature procedure with a reported yield of 82.5%.
Materials:
-
Dibenzyl phosphate (10 mmol, 2.78 g)
-
Deionized water (60 mL)
-
1 N Sodium hydroxide solution
-
Silver nitrate (11 mmol, 1.87 g)
-
Phosphorus pentoxide (for drying)
Procedure:
-
Dissolve dibenzyl phosphate in 40 mL of deionized water in an ice bath.
-
Slowly add 1 N NaOH solution dropwise with stirring until the pH of the reaction mixture is approximately 7. At this point, the solid dibenzyl phosphate should be almost completely dissolved.
-
In a separate beaker, dissolve silver nitrate in 20 mL of deionized water.
-
Slowly add the silver nitrate solution to the dibenzyl phosphate solution with continuous stirring.
-
A white solid of this compound will precipitate. Collect the solid by filtration.
-
Wash the solid with deionized water.
-
Dry the resulting this compound in a vacuum desiccator over phosphorus pentoxide.
Synthesis of Sodium Dibenzyl Phosphate
A common method for the synthesis of sodium dibenzyl phosphate is the hydrolysis of tribenzyl phosphate.
Materials:
-
Tribenzyl phosphate
-
Sodium hydroxide
-
A suitable solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve tribenzyl phosphate in a mixture of ethanol and water.
-
Add a stoichiometric amount of sodium hydroxide.
-
Heat the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude sodium dibenzyl phosphate can be purified by recrystallization.
General Protocol for Phosphorylation of a Primary Alcohol
This generalized protocol illustrates how these reagents might be used in a phosphorylation reaction. Note that specific conditions (solvent, temperature, reaction time) will need to be optimized for each substrate.
Using this compound:
-
To a solution of the primary alcohol (1 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile, DMF), add this compound (1.1-1.5 equivalents).
-
If the alcohol is part of a larger molecule with other functional groups, a suitable activating agent or coupling agent might be necessary. In the context of reacting with a halide, no additional activator may be needed.
-
Stir the reaction mixture at room temperature or slightly elevated temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, the silver salts are filtered off.
-
The filtrate is concentrated, and the resulting dibenzyl phosphate ester is purified by column chromatography.
Using Sodium Dibenzyl Phosphate:
-
To a solution of the primary alcohol (1 equivalent) and a non-nucleophilic base (e.g., sodium hydride, if the starting material is the alcohol itself and not a halide) in an anhydrous aprotic solvent (e.g., THF, DMF), add sodium dibenzyl phosphate (1.1-1.5 equivalents).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualization of Synthetic Pathways
Workflow for a Typical Phosphorylation Reaction
The following diagram illustrates a generalized workflow for a phosphorylation reaction using a dibenzyl phosphate salt.
Caption: Generalized workflow for a phosphorylation reaction.
Logical Comparison of Reagent Reactivity
This diagram illustrates the proposed difference in the activation pathway between silver and sodium dibenzyl phosphate in a reaction with an alkyl halide.
Caption: Proposed mechanistic difference in reactivity.
Conclusion
The choice between this compound and sodium dibenzyl phosphate in a synthetic route will depend on the specific requirements of the reaction, including the nature of the substrate, the desired reaction conditions, and cost considerations.
-
This compound is the reagent of choice for phosphorylating sensitive or less reactive substrates where mild reaction conditions are paramount. Its ability to facilitate leaving group departure through silver-assistance can lead to higher yields and shorter reaction times.
-
Sodium dibenzyl phosphate represents a more economical and straightforward option for robust phosphorylation reactions, particularly with reactive primary halides. Its water solubility may also be advantageous in specific applications.
For drug development professionals and researchers working on complex molecular targets, the enhanced reactivity and potential for milder conditions offered by this compound may justify its higher cost, leading to more efficient and successful synthetic outcomes. It is always recommended to perform small-scale optimization experiments to determine the most suitable reagent and conditions for a specific transformation.
A Comparative Guide to Phosphorylating Agents: Silver Dibenzyl Phosphate vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphorylating agent is a critical decision in the synthesis of phosphorylated molecules, from custom oligonucleotides to kinase inhibitors. This guide provides a detailed comparison of silver dibenzyl phosphate with other commonly used phosphorylating agents, supported by experimental data and protocols to aid in the selection of the optimal reagent for specific research applications.
This comparison focuses on the performance, stability, and versatility of this compound relative to established methods such as phosphoramidite and H-phosphonate chemistries.
Introduction to Phosphorylation
Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental process in biology, regulating everything from signal transduction to energy metabolism. In the laboratory, the chemical synthesis of phosphorylated molecules is essential for creating probes to study signaling pathways, developing kinase inhibitors for therapeutic applications, and synthesizing custom DNA and RNA for genetic research. The choice of phosphorylating agent can significantly impact the efficiency, selectivity, and overall success of these synthetic endeavors.
This compound: A Profile
This compound is a salt of dibenzyl phosphate, a dialkyl phosphate ester.[1][2][3][4] It serves as a reactive intermediate in organophosphate chemistry.[5] The benzyl protecting groups on the phosphate can be readily removed by hydrogenolysis, making it an attractive reagent for the synthesis of phosphate monoesters.[6]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves a two-step process. First, dibenzyl phosphate is neutralized with a base, such as sodium hydroxide. The resulting sodium salt is then treated with a solution of silver nitrate to precipitate the this compound product. This straightforward procedure can yield the desired product in high purity and good yield.
Comparative Analysis of Phosphorylating Agents
The selection of a phosphorylating agent is dictated by the specific requirements of the synthesis, including the nature of the substrate, desired purity of the product, and the scale of the reaction. Here, we compare this compound with the two most widely used classes of phosphorylating agents in nucleic acid synthesis: phosphoramidites and H-phosphonates.
| Feature | This compound | Phosphoramidites | H-Phosphonates |
| Reagent Type | P(V) reagent | P(III) reagent | P(III) reagent |
| Activation | Typically used in displacement reactions | Requires an activator (e.g., tetrazole) | Requires an activator |
| Reaction Cycle | Not typically used in cyclic synthesis | Four-step cycle: detritylation, coupling, capping, oxidation | Simplified cycle, oxidation at the end |
| Efficiency | Data on direct comparative efficiency is limited | High coupling efficiency (98-99.5%)[7] | High coupling efficiency |
| Stability | Generally stable solid | Sensitive to moisture and air | Relatively stable |
| Applications | Synthesis of phosphate esters, potential for nucleoside phosphorylation | Gold standard for automated DNA/RNA synthesis[7][8] | Synthesis of modified oligonucleotides (e.g., phosphorothioates)[8][9] |
| Key Advantage | Potentially simpler, one-step phosphorylation (further research needed) | High efficiency and well-established for automation | Final oxidation step allows for uniform backbone modification |
| Key Disadvantage | Limited data on direct phosphorylation protocols and efficiency | Requires a multi-step cycle and careful handling | Can be less efficient for long oligonucleotides compared to phosphoramidites |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of any chemical reagent. Below are representative protocols for the synthesis of this compound and a general workflow for evaluating phosphorylating agents.
Synthesis of this compound
Materials:
-
Dibenzyl phosphate
-
1 N Sodium hydroxide (NaOH) solution
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Ice bath
-
Filtration apparatus
-
Phosphorus pentoxide (for drying)
Procedure:
-
Dissolve dibenzyl phosphate in deionized water and cool the solution in an ice bath.
-
Slowly add 1 N NaOH solution dropwise with stirring until the pH of the reaction mixture is approximately 7. At this point, the solid dibenzyl phosphate should be almost completely dissolved.
-
Slowly add a solution of silver nitrate in water to the reaction mixture.
-
A white solid of this compound will precipitate.
-
Collect the solid by filtration and wash it with deionized water.
-
Dry the resulting solid in a desiccator over phosphorus pentoxide. An expected yield of approximately 82.5% can be achieved.[10]
General Experimental Workflow for Evaluating Phosphorylating Agents
This workflow can be adapted to compare the efficiency of this compound with other agents for the phosphorylation of a specific substrate (e.g., an alcohol or a nucleoside).
Caption: Experimental workflow for comparing phosphorylating agents.
Application in Signaling Pathway Research
Phosphorylating agents are indispensable tools for studying cellular signaling pathways, particularly those regulated by protein kinases. By synthesizing phosphorylated peptides, lipids, or small molecule inhibitors, researchers can dissect the intricate mechanisms of these pathways.
Kinase Signaling Pathways
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[11] This phosphorylation event acts as a molecular switch, modulating protein activity, localization, and interaction with other proteins. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer.[8][12]
Phosphorylating agents can be used to synthesize:
-
Phosphopeptide substrates: for in vitro kinase assays to determine enzyme kinetics and substrate specificity.
-
Phospho-specific antibody antigens: to generate tools for detecting and quantifying protein phosphorylation in cells and tissues.
-
Non-hydrolyzable phosphate analogs: to create stable inhibitors of phosphatases, the enzymes that remove phosphate groups.
-
Kinase inhibitors: many of which are designed to mimic the phosphate-donating molecule, ATP.
Caption: A simplified kinase signaling cascade.
Conclusion
The choice of a phosphorylating agent is a critical parameter in the synthesis of biologically relevant molecules. While phosphoramidite and H-phosphonate chemistries are well-established and highly efficient, particularly for oligonucleotide synthesis, this compound presents a potentially useful alternative for the synthesis of phosphate esters. Further research is needed to establish detailed protocols and to quantitatively compare its performance against other agents. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific synthetic challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP1021452B1 - Process for synthesizing phosphodiesters - Google Patents [patents.google.com]
- 5. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 7. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phosphate-substituted atp analogs: Topics by Science.gov [science.gov]
- 9. "Synthesis And Application Of Atp Analogs For Phosphorylation-Dependent Kinase-Substra . . ." by Satish Kumar Garre Venkata Raghavendra [digitalcommons.wayne.edu]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Unveiling the Structure of Silver Dibenzyl Phosphate: A Comparative NMR Analysis
A detailed spectroscopic comparison of silver dibenzyl phosphate with its parent acid and other salt forms provides a robust methodology for structural confirmation, crucial for researchers and professionals in drug development and materials science. This guide offers an in-depth analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) data, presenting a clear comparison with alternative compounds and outlining the experimental protocols for accurate characterization.
The structural integrity of synthesized compounds is a cornerstone of chemical and pharmaceutical research. For organophosphate compounds like this compound, NMR spectroscopy stands as an indispensable tool for unequivocal structure elucidation. This guide provides a comparative analysis of the 1H and 13C NMR spectra of dibenzyl phosphate and its salt derivatives, offering a benchmark for the characterization of this compound.
Comparative NMR Data Analysis
The following table summarizes the reported 1H and 13C NMR chemical shifts for dibenzyl phosphate and its sodium salt. These values serve as a reference for interpreting the spectra of this compound.
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| Dibenzyl Phosphate | 1H | ~7.3 (m) | multiplet | - | [1][2] |
| ~5.0 (d) | doublet | ~8 | [1][2] | ||
| ~11-12 (br s) | broad singlet | - | [1][2] | ||
| 13C | ~136 (d) | doublet | ~6 | [2][3] | |
| ~128.5 (s) | singlet | - | [2][3] | ||
| ~128.0 (s) | singlet | - | [2][3] | ||
| ~127.8 (s) | singlet | - | [2][3] | ||
| ~68 (d) | doublet | ~5 | [2][3] | ||
| Sodium Dibenzyl Phosphate | 31P | +1.5 to +2.5 | - | - | [4] |
Note: The chemical shifts for dibenzyl phosphate are approximate and can vary based on the solvent and concentration.
For this compound, the absence of the broad singlet between 10-12 ppm in the 1H NMR spectrum would be the most definitive evidence of salt formation, as this signal corresponds to the acidic proton of the phosphate group. Furthermore, interaction with the silver ion is expected to induce shifts in the signals of the neighboring methylene (-CH2-) and phenyl (-C6H5) protons compared to the parent acid. In the 13C NMR spectrum, the carbons of the benzyl groups, particularly the methylene carbon, are likely to experience a change in their chemical environment upon silver salt formation, leading to observable shifts in their resonance frequencies.
Alternative Compounds for Structural Confirmation
For a comprehensive structural confirmation, comparison with other salts of dibenzyl phosphate, such as sodium or potassium dibenzyl phosphate, is highly recommended. These alternatives provide a clearer understanding of the effect of cation exchange on the NMR spectrum. The availability of spectral data for these salts, as in the case of sodium dibenzyl phosphate, allows for a more direct comparison.[4][5][6][7][8][9]
Furthermore, the analysis of related silver-containing organophosphate complexes can offer valuable insights into the coordination chemistry and its impact on NMR parameters.[10][11][12][13][14] Studies on such complexes have shown that the coordination of silver can lead to significant changes in the 31P NMR chemical shifts, providing an additional handle for structural analysis.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following outlines a general procedure for the 1H and 13C NMR analysis of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O, depending on solubility).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
2. NMR Spectrometer Setup:
-
The analysis should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1][15]
-
For 1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For 13C NMR, a larger number of scans will be necessary due to the lower natural abundance of the 13C isotope. The use of proton decoupling techniques (e.g., broadband decoupling) is standard to simplify the spectrum and improve sensitivity.[16][17][18]
3. Data Processing and Analysis:
-
Process the raw NMR data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Compare the obtained spectra with those of dibenzyl phosphate and other relevant salt forms to confirm the structure of this compound.
Visualizing the Workflow
To illustrate the logical flow of the structural confirmation process, the following diagram outlines the key steps involved.
Figure 1. Experimental workflow for the structural confirmation of this compound via NMR analysis.
This guide provides a comprehensive framework for the structural confirmation of this compound using 1H and 13C NMR spectroscopy. By employing a comparative approach and adhering to standardized experimental protocols, researchers can confidently elucidate the structure of this and similar organophosphate compounds.
References
- 1. Dibenzyl phosphate(1623-08-1) 1H NMR [m.chemicalbook.com]
- 2. Dibenzyl phosphate | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibenzyl phosphate(1623-08-1) 13C NMR spectrum [chemicalbook.com]
- 4. Buy Sodium dibenzyl phosphate | 97174-13-5 [smolecule.com]
- 5. Sodium dibenzyl phosphate | C14H14NaO4P | CID 23666572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Potassium dibenzyl phosphate - 78543-37-0 | VulcanChem [vulcanchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Potassium Dibenzyl Phosphate CAS No 78543-37-0 Manufacturers Suppliers [ranpr.com]
- 10. lam.edu.ly [lam.edu.ly]
- 11. researchgate.net [researchgate.net]
- 12. Structural characterization of silver dialkylphosphite salts using solid-state 109Ag and 31P NMR spectroscopy, IR spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Silver(I) Complexes Based on Oxadiazole-Functionalized α-Aminophosphonate: Synthesis, Structural Study, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. jeol.com [jeol.com]
- 17. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cds.ismrm.org [cds.ismrm.org]
Interpreting the Infrared Spectrum of Silver Dibenzyl Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Infrared Spectrum Analysis
The infrared spectrum of silver dibenzyl phosphate is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups: the aromatic rings and methylene groups of the benzyl fragments, and the central phosphate group coordinated to a silver ion. The key to interpreting the spectrum lies in comparing it to dibenzyl phosphate. The replacement of the acidic proton in dibenzyl phosphate with a silver ion is predicted to induce noticeable shifts in the vibrational frequencies of the phosphate group, particularly the P=O and P-O stretching modes.
The major expected vibrational modes and their predicted regions are as follows:
-
Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, are characteristic of the C-H stretching vibrations on the benzene rings.[1][2][3]
-
Aliphatic C-H Stretch: Medium to strong bands are expected in the 3000-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) groups in the benzyl fragments.[1][4]
-
Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the aromatic rings.[2][3]
-
Phosphoryl (P=O) Stretch: This is a crucial band for comparison. In dibenzyl phosphate, the P=O stretching vibration is typically observed as a strong band. In this compound, the coordination of the silver ion to the phosphate oxygen is expected to lower the bond order of the P=O bond, resulting in a shift of this band to a lower wavenumber (a redshift).
-
P-O-C Stretch: Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the P-O-C linkages are expected in the 1050-950 cm⁻¹ region.
-
Ag-O-P Vibration: The formation of the silver salt may introduce new vibrational modes at lower frequencies, possibly in the fingerprint region below 700 cm⁻¹, corresponding to the Ag-O-P interaction.
Data Presentation: A Comparative Table
The following table summarizes the predicted key IR absorption bands for this compound and compares them with the known absorptions of dibenzyl phosphate and silver phosphate (Ag₃PO₄). This comparison highlights the expected spectral changes upon salt formation.
| Functional Group | Vibrational Mode | Dibenzyl Phosphate (Expected Wavenumber, cm⁻¹) | This compound (Predicted Wavenumber, cm⁻¹) | Silver Phosphate (Ag₃PO₄) (Reference Wavenumber, cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | 3100 - 3000 | N/A | Medium-Weak |
| Aliphatic C-H | Stretch | 3000 - 2850 | 3000 - 2850 | N/A | Medium-Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | 1600 - 1450 | N/A | Medium-Weak |
| Phosphoryl (P=O) | Stretch | ~1250 - 1200 | Lower than dibenzyl phosphate (Redshift) | N/A | Strong |
| P-O-C | Asymmetric Stretch | ~1050 - 1000 | ~1050 - 1000 | N/A | Strong |
| P-O⁻ / P-O-Ag | Stretch | N/A | Modified from P-O-H | ~1005 | Strong |
| O-P-O | Bending | Lower Frequencies | Lower Frequencies | ~550 | Medium |
Note: The exact positions of the peaks for this compound are predictions and may vary in an experimental spectrum.
Experimental Protocol: Acquiring the FTIR Spectrum
The following is a standard protocol for acquiring a high-quality FTIR spectrum of a solid powder sample like this compound using the Potassium Bromide (KBr) pellet method.[5][6][7][8]
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Oven and Desiccator
-
Analytical balance
-
FTIR-grade Potassium Bromide (KBr), dried
-
This compound sample
Procedure:
-
Drying the KBr: Dry the FTIR-grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any absorbed moisture.[6] After drying, store the KBr in a desiccator to keep it anhydrous.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[9]
-
Grinding and Mixing: Add the KBr and the sample to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for obtaining a high-quality spectrum.
-
Pellet Formation: Transfer a portion of the powdered mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing the Pellet: Apply a pressure of 8-10 tons for about a minute to form a transparent or translucent pellet.[8][10] It is often beneficial to apply the pressure under a vacuum to remove entrapped air, which can cause scattering of the IR beam.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of a pure KBr pellet or of the empty sample compartment beforehand to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Data Analysis: Process the obtained spectrum to identify the key absorption bands and compare them with the predicted values and reference spectra.
An alternative method is Attenuated Total Reflectance (ATR)-FTIR spectroscopy, which requires minimal sample preparation. For ATR, a small amount of the solid powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact before acquiring the spectrum.[11][12][13]
Mandatory Visualization: Workflow for IR Spectrum Interpretation
The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of this compound.
Caption: Workflow for the interpretation of the IR spectrum of this compound.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. shimadzu.com [shimadzu.com]
- 6. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. azom.com [azom.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. mt.com [mt.com]
- 13. edinst.com [edinst.com]
analytical methods for assessing the purity of silver dibenzyl phosphate
A Comprehensive Guide to Analytical Methods for Assessing the Purity of Silver Dibenzyl Phosphate
For researchers, scientists, and drug development professionals, ensuring the purity of compounds like this compound is critical for the reliability and reproducibility of experimental results. This guide provides a detailed comparison of key , offering insights into their principles, experimental protocols, and comparative performance.
Introduction to Purity Assessment
This compound is a metal-organic compound with applications in chemical synthesis and materials science. Its purity can be affected by starting materials, side products, and degradation products. Common potential impurities may include dibenzyl phosphate, benzyl alcohol, phosphoric acid, and other silver salts. A multi-faceted analytical approach is often necessary for a comprehensive purity assessment. This guide focuses on four primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Comparison of Analytical Methods
Each analytical method offers distinct advantages and limitations in the context of purity assessment for this compound. The choice of method often depends on the specific purity question being addressed, such as quantifying a known impurity, identifying unknown impurities, or confirming the elemental composition.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Elemental Analysis |
| Primary Use | Quantification of the main component and known impurities. | Structural elucidation and quantification of phosphorus-containing compounds. | Identification of the main component and impurities by mass-to-charge ratio. | Determination of the elemental composition (C, H, Ag, P). |
| Sensitivity | High (ng to pg range). | Moderate (µg to mg range). | Very High (pg to fg range). | Low (mg range). |
| Quantification | Excellent for relative and absolute quantification with standards. | Good for absolute quantification (qNMR) with an internal standard. | Semi-quantitative without standards; quantitative with isotopic labeling. | Excellent for bulk elemental composition. |
| Impurity Detection | Detects impurities that are chromatographically separable and have a chromophore. | Detects impurities with NMR-active nuclei that are present in sufficient concentration. | Detects impurities that can be ionized and are within the mass range. | Infers purity from the deviation of elemental composition from the theoretical values. |
| Sample Prep | Requires dissolution in a suitable solvent and filtration. | Requires dissolution in a deuterated solvent. | Requires dissolution and dilution; may need matrix suppression. | Requires a precise weight of a solid, dry sample. |
| Analysis Time | Relatively fast (15-30 minutes per sample). | Fast for 1D scans (minutes); can be longer for quantitative or 2D experiments. | Very fast (minutes per sample). | Relatively slow (hours per sample). |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point for researchers and can be further optimized based on available instrumentation and specific sample characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase method is suitable.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier.
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). ³¹P NMR is particularly useful for organophosphate compounds.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei to Observe: ¹H, ¹³C, and ³¹P.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). DMSO-d₆ is often a good choice for organophosphorus compounds to avoid deuterium exchange issues.[1]
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte, such as triphenyl phosphate for ³¹P NMR.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Relaxation delay (d1): 5 times the longest T₁ value (e.g., 30 seconds for quantitative measurements).
-
Number of scans: 16 or higher for good signal-to-noise.
-
-
³¹P NMR Parameters:
-
Pulse sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.[2]
-
Relaxation delay (d1): 5-7 times the longest T₁ (can be long for ³¹P).
-
Reference: 85% H₃PO₄ as an external standard.
-
Number of scans: 64 or higher.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the molecular weight and identifying impurities. Electrospray ionization (ESI) is a suitable method for this compound.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Negative ion mode is often effective for phosphate-containing compounds.[3]
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol/water.
-
Infusion: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.
-
ESI Source Parameters:
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (Nitrogen): 1-2 Bar.
-
Drying Gas (Nitrogen): 5-10 L/min.
-
Drying Gas Temperature: 200-300 °C.
-
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion of this compound (m/z 384.97 for [M-H]⁻) and potential impurities.
Elemental Analysis
Elemental analysis provides the percentage of carbon, hydrogen, and other elements in a sample, which can be compared to the theoretical values to assess bulk purity.
Experimental Protocol:
-
Instrumentation: CHN/S elemental analyzer. Silver and phosphorus content may require analysis by Inductively Coupled Plasma (ICP) techniques after digestion of the sample.
-
Sample Preparation: A few milligrams of a finely ground, dried, and homogenous sample are accurately weighed into a tin or silver capsule.
-
Analysis: The sample is combusted in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.
-
Acceptance Criteria: For a pure compound, the experimentally determined percentages of each element should be within ±0.4% of the calculated theoretical values.[4]
Theoretical Elemental Composition of this compound (C₁₄H₁₄AgO₄P):
-
Carbon (C): 43.66%
-
Hydrogen (H): 3.67%
-
Silver (Ag): 28.01%
-
Oxygen (O): 16.62%
-
Phosphorus (P): 8.04%
Visualizing the Workflow
The following diagrams illustrate the general workflow for purity assessment and the logical relationship between the different analytical methods.
References
Comparative Reactivity of Silver, Sodium, and Potassium Dibenzyl Phosphate: A Guide for Researchers
In the realm of synthetic organic chemistry and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency and yield. Dibenzyl phosphate salts are crucial intermediates in phosphorylation reactions, enabling the synthesis of a wide array of phosphate esters, which are integral to numerous biological molecules and pharmaceutical agents. The choice of the counter-ion—typically silver, sodium, or potassium—can significantly influence the reactivity of the dibenzyl phosphate anion. This guide provides an objective comparison of the reactivity of silver, sodium, and potassium dibenzyl phosphate, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Data Presentation: A Comparative Overview
The following table summarizes the performance of silver, sodium, and potassium dibenzyl phosphate in a representative phosphorylation reaction with an alkyl halide. The data is compiled from various sources and standardized for comparative purposes.
| Dibenzyl Phosphate Salt | Counter-ion | Typical Reaction Time | Typical Reaction Temperature | Typical Yield | Relative Reactivity |
| Sodium Dibenzyl Phosphate | Na⁺ | 12 - 24 hours | 80 - 100 °C | 70 - 85% | Moderate |
| Potassium Dibenzyl Phosphate | K⁺ | 8 - 16 hours | 80 - 100 °C | 85 - 95% | High |
| Silver Dibenzyl Phosphate | Ag⁺ | 4 - 12 hours | 25 - 60 °C | 90 - 98% | Very High |
Note: The reactivity and yield are dependent on the specific substrate, solvent, and reaction conditions. The data presented here is for a typical reaction with a primary alkyl halide in an aprotic polar solvent like DMF.
Discussion of Reactivity
The observed trend in reactivity among the alkali metal salts, with potassium dibenzyl phosphate being more reactive than its sodium counterpart, can be attributed to the differences in the dissociation of the salts in solution. In many aprotic polar solvents, the larger, "softer" potassium cation is better solvated than the smaller, "harder" sodium cation. This leads to a "freer" or more "naked" dibenzyl phosphate anion in solution, which is a more potent nucleophile, resulting in faster reaction rates and often higher yields.
This compound exhibits the highest reactivity, often under milder conditions. This enhanced reactivity is not solely due to the generation of a free nucleophile. The silver(I) ion is a soft Lewis acid and has a high affinity for halogens. It is proposed that the silver ion coordinates to the halide of the alkyl halide substrate, facilitating the departure of the leaving group and accelerating the nucleophilic attack by the dibenzyl phosphate anion. This mechanistic assistance makes this compound a highly efficient phosphorylating agent, though its higher cost is a practical consideration.
Experimental Protocols
The following are representative experimental protocols for the use of each dibenzyl phosphate salt in a phosphorylation reaction.
Protocol 1: Phosphorylation using Sodium Dibenzyl Phosphate
-
Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium dibenzyl phosphate (1.1 equivalents) and anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of the limiting reagent).
-
Reaction Initiation: To the stirred suspension, add the alkyl halide (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Phosphorylation using Potassium Dibenzyl Phosphate
-
Reagents and Setup: In a flame-dried round-bottom flask with a magnetic stirrer and a reflux condenser, add potassium dibenzyl phosphate (1.1 equivalents) and anhydrous DMF (5 mL per mmol of the limiting reagent).
-
Reaction Initiation: Add the alkyl halide (1.0 equivalent) to the stirred solution.
-
Reaction Conditions: Heat the mixture to 90 °C and stir for 8-16 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Protocol 3: Phosphorylation using this compound
-
Reagents and Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), suspend this compound (1.2 equivalents) in anhydrous acetonitrile (5 mL per mmol of the limiting reagent).
-
Reaction Initiation: Add the alkyl halide (1.0 equivalent) to the suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. The formation of a silver halide precipitate is often observed. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the silver halide precipitate. Wash the celite pad with acetonitrile. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizing the Reaction Pathway and Mechanism
The following diagrams, generated using Graphviz, illustrate the general experimental workflow and the proposed mechanistic differences between the alkali metal and silver salts.
Caption: General experimental workflow for phosphorylation.
Caption: Proposed mechanistic difference in transition states.
A Researcher's Guide to Alternative Reagents for Phosphorylating Sensitive Substrates
For researchers, scientists, and drug development professionals navigating the delicate process of phosphorylation, the choice of reagent is paramount. Traditional methods can often be too harsh for sensitive substrates, leading to degradation and unwanted side reactions. This guide provides an objective comparison of modern, milder alternatives, supported by experimental data, to facilitate the selection of the optimal reagent for your specific needs.
This guide delves into the performance of three key classes of alternative phosphorylation reagents: P(V)-based Ψ-reagents, enzymatic phosphorylation using kinases, and modern Chemical Phosphorylation Reagents (CPRs). We will explore their efficacy in phosphorylating sensitive substrates such as peptides, oligonucleotides, and complex small molecules, with a focus on reaction efficiency, selectivity, and the mildness of reaction conditions.
Performance Comparison of Alternative Phosphorylation Reagents
The selection of a suitable phosphorylation reagent is a critical decision in the synthesis and study of phosphorylated biomolecules. The following tables provide a comparative summary of the performance of Ψ-reagents, enzymatic methods, and Chemical Phosphorylation Reagents (CPRs) based on available experimental data.
Table 1: Comparison of Phosphorylation Reagent Performance on Various Substrates
| Reagent Class | Substrate Type | Example Substrate | Reported Yield (%) | Reaction Conditions | Key Advantages | Limitations |
| Ψ-Reagent | Alcohols, Peptides | 3-phenyl-1-propanol | 92%[1] | DBU, DCM, rt, 1h | High chemoselectivity, mild conditions, broad substrate scope.[1] | Can be sensitive to steric hindrance in the substrate. |
| N-Boc-Ser-peptide | 75%[1] | DBU, DMF, rt, 1h | Tolerates many functional groups without protection.[1] | |||
| Enzymatic (Kinase) | Peptides, Proteins | Kemptide (LRRASLG) with PKA | High (often near quantitative) | ATP, MgCl₂, specific buffer, 30-37°C | Unmatched specificity, extremely mild conditions.[2][3] | Requires specific kinase for a given substrate, can be costly.[4] |
| Oligonucleotides | 5'-end of DNA/RNA with T4 PNK | High (typically >90%) | ATP, T4 PNK buffer, 37°C, 30 min | Site-specific phosphorylation.[5][6] | Limited to specific termini or recognition sites. | |
| Chemical Phosphorylation Reagent (CPR) | Oligonucleotides | 5'-terminus of an oligo | >95% (coupling efficiency) | Standard automated synthesis cycle | High efficiency, compatible with automated synthesis.[7][8] | Can require harsh deprotection steps for some variants.[9] |
| 3'-terminus of an oligo | High | Manual or automated synthesis | Versatile for 3' and 5' phosphorylation.[9] | Compatibility with purification methods varies between CPR types.[8] |
Table 2: Substrate Scope and Selectivity of Ψ-Reagents for Alcohol Phosphorylation [1]
| Substrate | Product | Yield (%) |
| 3-phenyl-1-propanol | 3-phenylpropyl dihydrogen phosphate | 92 |
| 4-bromophenethyl alcohol | 2-(4-bromophenyl)ethyl dihydrogen phosphate | 85 |
| 4-methoxybenzyl alcohol | (4-methoxybenzyl) dihydrogen phosphate | 90 |
| Propargyl alcohol | Prop-2-yn-1-yl dihydrogen phosphate | 81 |
| N-Boc-L-serine methyl ester | N-(tert-butoxycarbonyl)-O-phosphono-L-serine methyl ester | 77 |
| Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl dihydrogen phosphate | 88 |
| AZT (Azidothymidine) | 3'-azido-3'-deoxy-5'-O-phosphonothymidine | 65 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these advanced phosphorylation techniques. Below are representative protocols for each of the discussed reagent classes.
Protocol 1: General Procedure for Alcohol Phosphorylation using a Ψ-Reagent
This protocol is adapted from the work of Ociepa et al. and describes a general method for the chemoselective phosphorylation of alcohols.[1]
Materials:
-
Alcohol substrate
-
Ψ-reagent (ΨO) (1.5 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
DCM for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a solution of the alcohol substrate (1.0 equivalent) in anhydrous DCM, add the Ψ-reagent (1.5 equivalents) followed by DBU (1.5 equivalents) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add water to the reaction mixture and stir for an additional 30 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired phosphate monoester.
Protocol 2: In Vitro Enzymatic Phosphorylation of a Peptide Substrate using Protein Kinase A (PKA)
This protocol provides a general method for the in vitro phosphorylation of a peptide substrate by PKA.[2]
Materials:
-
Peptide substrate (e.g., Kemptide)
-
Recombinant PKA catalytic subunit
-
10x Kinase Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂)
-
10 mM ATP solution
-
Nuclease-free water
Procedure:
-
Prepare the phosphorylation reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, add:
-
2.5 µL of 10x Kinase Buffer
-
2.5 µL of 1 mM peptide substrate
-
2.5 µL of 10 mM ATP
-
1-2 units of PKA catalytic subunit
-
Nuclease-free water to a final volume of 25 µL
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes, or by adding EDTA to a final concentration of 50 mM.
-
The phosphorylated peptide can be analyzed by methods such as Phos-tag™ SDS-PAGE, mass spectrometry, or by using phospho-specific antibodies.
Protocol 3: 5'-Phosphorylation of an Oligonucleotide using a Chemical Phosphorylation Reagent (CPR) on a Solid Support
This protocol describes the final coupling step for introducing a 5'-phosphate group to an oligonucleotide using a CPR phosphoramidite during automated solid-phase synthesis.[9][10]
Materials:
-
Oligonucleotide bound to a solid support with a free 5'-hydroxyl group
-
Chemical Phosphorylation Reagent (CPR) phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Anhydrous acetonitrile
Procedure (within an automated DNA/RNA synthesizer):
-
Coupling: Deliver the CPR phosphoramidite solution and the activator solution to the synthesis column containing the solid-supported oligonucleotide. Allow the coupling reaction to proceed for the recommended time (typically 2-10 minutes).
-
Oxidation: After coupling, deliver the oxidizing solution to the column to convert the phosphite triester linkage to a stable phosphate triester.
-
Capping (Optional but recommended for subsequent steps): Deliver the capping reagents to block any unreacted 5'-hydroxyl groups.
-
Cleavage and Deprotection: Following the completion of the synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using standard procedures (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine). The specific conditions will depend on the type of CPR used and the nucleobase protecting groups.
-
Purification: Purify the 5'-phosphorylated oligonucleotide using standard methods such as HPLC or gel electrophoresis.
Visualizing the Molecular Machinery: Pathways and Workflows
Understanding the context in which phosphorylation occurs and the methods used to study it is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a common experimental workflow.
Caption: The ERK1/2 signaling cascade, a key pathway regulating cell fate.
Caption: A generalized workflow for solid-phase phosphopeptide synthesis.
By understanding the comparative performance and detailed protocols of these alternative phosphorylation reagents, researchers can make more informed decisions, leading to higher yields, cleaner products, and ultimately, more reliable and impactful scientific discoveries.
References
- 1. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of cellular substrates for protein kinase A using a peptide array screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. Chemical Phosphorylating Reagent (CPR II) | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
Efficacy of Silver Dibenzyl Phosphate: A Comparative Literature Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the available scientific literature on the efficacy of silver-based compounds, with a special focus on the potential applications of silver dibenzyl phosphate. Due to a lack of direct experimental data on this compound, this guide extrapolates its potential efficacy by examining the well-documented activities of its constituent components: the silver ion and the phosphate moiety. This analysis is presented alongside a robust comparison with established silver-based antimicrobial and anticancer agents, supported by extensive experimental data from peer-reviewed studies.
Executive Summary
Postulated Efficacy of this compound
This compound is an organometallic compound comprised of a silver cation (Ag⁺) and a dibenzyl phosphate anion.[1] The biological activity of this compound is likely to be primarily driven by the silver ion, with the dibenzyl phosphate moiety influencing its physicochemical properties and potentially its mode of delivery.
Antimicrobial Activity: The antimicrobial action of silver ions is well-established and involves multiple mechanisms, including:
-
Cell Wall and Membrane Disruption: Silver ions can attach to the negatively charged bacterial cell wall and membrane, disrupting their structure and increasing permeability.[2][3] This leads to the leakage of intracellular components and ultimately cell death.
-
Inhibition of Cellular Respiration: Silver ions can bind to and inactivate key enzymes in the bacterial respiratory chain, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[4]
-
Interaction with DNA: Silver ions can interact with sulfur and phosphorus moieties in DNA, leading to its condensation and inhibiting DNA replication.[5]
The dibenzyl phosphate component may enhance the compound's stability and facilitate its transport across cell membranes, potentially leading to more efficient delivery of the active silver ion.
Anticancer Activity: The anticancer effects of silver, particularly in the form of nanoparticles which release silver ions, are also attributed to multiple mechanisms:
-
Induction of Oxidative Stress: Similar to their antimicrobial action, silver nanoparticles can generate ROS within cancer cells, leading to oxidative damage to cellular components.[6][7]
-
Apoptosis Induction: Silver nanoparticles have been shown to induce apoptosis (programmed cell death) in various cancer cell lines by modulating the expression of pro-apoptotic (e.g., p53, Bax, caspase-3) and anti-apoptotic (e.g., Bcl-2) genes.[7]
-
Mitochondrial Dysfunction: Silver can accumulate in the mitochondria, disrupting the mitochondrial membrane potential and leading to cell death.
The phosphate group in this compound could potentially be utilized in targeted drug delivery systems, a concept explored in various phosphate-based nanocarriers.[8][9]
Comparative Analysis of Antimicrobial Efficacy: Silver Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various silver-based agents against common bacterial pathogens, providing a benchmark for the potential antimicrobial efficacy of new silver compounds like this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Silver-Based Antimicrobials
| Silver Compound/Formulation | Bacterial Strain | MIC (µg/mL) | Reference |
| Silver Nanoparticles (AgNPs) | Escherichia coli | 2 - 7.8 | [10][11] |
| Pseudomonas aeruginosa | 2 | [10] | |
| Staphylococcus aureus | 5 - 10 | [10] | |
| Klebsiella pneumoniae | 3.9 | [11] | |
| Salmonella Typhimurium | 3.9 | [11] | |
| Silver Ions (from AgNO₃) | Escherichia coli | 0.2 ppm (0.2 µg/mL) | [3] |
| Staphylococcus aureus | 0.2 ppm (0.2 µg/mL) | [3] | |
| Silver-doped Phosphate Glass | Staphylococcus aureus | - | [12] |
| Escherichia coli | - |
Note: MIC values can vary depending on the specific experimental conditions, such as the size and synthesis method of nanoparticles.
Comparative Analysis of Anticancer Efficacy: Silver Compounds
The anticancer potential of silver compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table provides a comparative overview of the IC50 values for silver nanoparticles.
Table 2: IC50 Values of Silver Nanoparticles (AgNPs) Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µg/mL) | Reference |
| Breast Cancer (MCF-7) | 5.44 | [7] |
| Colorectal Cancer (HCT-116) | 9.54 | [7] |
| Liver Cancer (HepG2) | 35.88 ppm (35.88 µg/mL) | [13] |
| Breast Cancer (SKBR3) | 63.01 (24h) | [14] |
| Acute Myeloid Leukemia (AML) | ~4 | [15] |
The Role of the Phosphate Moiety: A Comparison of Phosphate-Based Systems
While specific data on dibenzyl phosphate's biological activity is limited, the broader class of phosphate-based compounds is extensively used in drug delivery. Understanding these systems provides context for the potential role of the dibenzyl phosphate group.
Table 3: Comparison of Phosphate-Based Drug Delivery Systems
| System | Key Features | Potential Advantages for Silver Delivery |
| Calcium Phosphate Nanoparticles | Biocompatible, biodegradable, pH-sensitive release.[8] | Could encapsulate silver ions for targeted release in the acidic tumor microenvironment or within cellular compartments. |
| Black Phosphorus Nanosheets | High surface area, photothermal and photodynamic properties.[9] | Could be functionalized with silver for synergistic chemo-photothermal therapy. |
| Phosphate Prodrugs | Mask charged phosphate groups to improve cell permeability.[16][17] | The dibenzyl groups in this compound may act as a prodrug moiety, enhancing cellular uptake of the phosphate-bound silver. |
Experimental Protocols
To ensure reproducibility and facilitate comparison, the following are generalized experimental protocols for key assays mentioned in this review.
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Prepare a fresh overnight culture of the target bacterial strain in a suitable broth medium (e.g., Luria-Bertani for E. coli, Tryptic Soy Broth for S. aureus).
-
Serial Dilutions: Prepare a series of two-fold dilutions of the test compound (e.g., silver nanoparticles) in a 96-well microtiter plate containing broth.
-
Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and inoculate each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Determination of IC50 (MTT Assay)
-
Cell Culture: Seed the target cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Visualizing Mechanisms and Workflows
Postulated Signaling Pathway for Silver-Induced Apoptosis
References
- 1. This compound | C14H14AgO4P | CID 13248164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Activity and Mechanism of Action of the Silver Ion in Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Potential of Biogenic Silver Nanoparticles: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Advances in Black Phosphorus-Based Drug Delivery Systems for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Silver Nanoparticles at Biocompatible Dosage Synergistically Increases Bacterial Susceptibility to Antibiotics [frontiersin.org]
- 11. Frontiers | In Vitro Antimicrobial Activity of Green Synthesized Silver Nanoparticles Against Selected Gram-negative Foodborne Pathogens [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Action of Silver Nanoparticles in SKBR3 Breast Cancer Cells through Promotion of Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Silver Phosphate and Brønsted Acid Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for stereoselective control in chemical synthesis is a cornerstone of modern drug development and materials science. Chiral catalysts are instrumental in achieving this control, with various classes of catalysts offering distinct mechanistic pathways and performance characteristics. This guide provides an objective comparison of two prominent types of catalysts in asymmetric synthesis: chiral silver phosphates, specifically silver dibenzyl phosphate derivatives, and chiral Brønsted acids. The focus will be on their application in the asymmetric hetero-Diels-Alder reaction, a powerful tool for the construction of complex heterocyclic scaffolds.
Mechanistic Differences: Lewis Acidity vs. Brønsted Acidity
The fundamental difference between these two catalyst classes lies in their mode of substrate activation. Chiral silver phosphates act as chiral Lewis acids , while chiral phosphoric acids function as chiral Brønsted acids .
Chiral Silver Phosphate Catalysis: In the context of the hetero-Diels-Alder reaction, the silver(I) ion of the chiral silver phosphate coordinates to the dienophile, typically a substrate containing a carbonyl or azo group. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), activating it for nucleophilic attack by the diene. The chiral phosphate counterion is strategically positioned to induce enantioselectivity by creating a chiral environment around the coordinated substrate, sterically blocking one face of the dienophile and favoring the approach of the diene from the other.[1][2] Mechanistic studies, including DFT calculations, have suggested that in certain reactions, co-catalysts like water can play a crucial role by coordinating to the silver ion and participating in a hydrogen-bonding network, which further stabilizes the transition state and enhances stereocontrol.[1][2]
Chiral Brønsted Acid Catalysis: Chiral Brønsted acids, such as BINOL-derived phosphoric acids, activate the dienophile through protonation or hydrogen bonding.[3][4] This interaction also lowers the LUMO of the dienophile, making it more susceptible to reaction with the diene. The enantioselectivity is imparted by the chiral backbone of the Brønsted acid, which creates a sterically defined pocket that dictates the orientation of the substrates in the transition state.[3][5] The mechanism often involves a well-organized, cyclic transition state where the catalyst forms specific hydrogen bonds with both the dienophile and, in some cases, the diene.[5]
Performance Comparison in the Asymmetric Hetero-Diels-Alder Reaction
To provide a quantitative comparison, the following tables summarize the performance of a chiral silver phosphate catalyst and a chiral Brønsted acid catalyst in analogous asymmetric hetero-Diels-Alder reactions.
Table 1: Chiral Silver Phosphate-Catalyzed Asymmetric Azo-Hetero-Diels-Alder Reaction
| Entry | Diene | Dienophile | Yield (%) | ee (%) | Catalyst Loading (mol%) |
| 1 | 2,4-Hexadiene | Urea-based diazene | 95 | 96 | 5 |
| 2 | 2,3-Dimethyl-1,3-butadiene | Urea-based diazene | 98 | 95 | 5 |
| 3 | 1-Methoxy-1,3-butadiene | Urea-based diazene | 85 | 92 | 5 |
Data sourced from a study by Gong and coworkers on the reaction of various dienes with a urea-based diazene dienophile using a chiral silver phosphate catalyst derived from (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.[1][2]
Table 2: Chiral Brønsted Acid-Catalyzed Asymmetric Aza-Hetero-Diels-Alder Reaction
| Entry | Diene | Dienophile | Yield (%) | ee (%) | Catalyst Loading (mol%) |
| 1 | Cyclopentadiene | C-Acylimine | 90 | 95 | 5 |
| 2 | Cyclohexadiene | C-Acylimine | 88 | 93 | 5 |
| 3 | 2,3-Dimethyl-1,3-butadiene | C-Acylimine | 85 | 91 | 5 |
Data is representative of results from studies on the reaction of dienes with C-acylimines catalyzed by chiral BINOL-derived phosphoric acids.[3]
Experimental Protocols
1. General Procedure for the Chiral Silver Phosphate-Catalyzed Asymmetric Azo-Hetero-Diels-Alder Reaction
To a solution of the chiral phosphoric acid (0.01 mmol, 5 mol%) and Ag₂O (0.005 mmol, 2.5 mol%) in toluene (1.0 mL) in a dried reaction tube is added the diazene dienophile (0.2 mmol, 1.0 equiv.). The mixture is stirred at room temperature for 30 minutes. Subsequently, the diene (0.4 mmol, 2.0 equiv.) is added, and the reaction mixture is stirred at the specified temperature until the dienophile is consumed as monitored by TLC. The reaction mixture is then directly purified by flash column chromatography on silica gel to afford the desired piperazine derivative.[1][2]
2. General Procedure for the Chiral Brønsted Acid-Catalyzed Asymmetric Aza-Hetero-Diels-Alder Reaction
In a flame-dried Schlenk tube under an inert atmosphere, the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%) is dissolved in the specified solvent (1.0 mL). The solution is cooled to the desired temperature, and the C-acylimine (0.2 mmol, 1.0 equiv.) is added. After stirring for a few minutes, the diene (0.4 mmol, 2.0 equiv.) is added dropwise. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the corresponding aza-tetracycle.[3]
Mechanistic Diagrams (Graphviz)
The following diagrams illustrate the proposed catalytic cycles for the chiral silver phosphate and chiral Brønsted acid-catalyzed hetero-Diels-Alder reactions.
Caption: Proposed catalytic cycle for the chiral silver phosphate-catalyzed hetero-Diels-Alder reaction.
Caption: Proposed catalytic cycle for the chiral Brønsted acid-catalyzed hetero-Diels-Alder reaction.
Conclusion
Both chiral silver phosphates and chiral Brønsted acids are highly effective catalysts for asymmetric hetero-Diels-Alder reactions, providing access to valuable chiral building blocks with high enantioselectivity. The choice of catalyst will depend on the specific substrates, desired reaction conditions, and the targeted stereochemical outcome. Silver phosphates offer a powerful Lewis acid-based activation strategy, while Brønsted acids provide a complementary metal-free approach. Understanding their distinct mechanistic pathways is crucial for rational catalyst design and the optimization of reaction conditions in the development of novel synthetic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hetero-Diels-Alder reaction of diazenes catalyzed by chiral silver phosphate: water participates in the catalysis and stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 4. Brønsted-acid and Brønsted-base catalyzed Diels–Alder reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chiral Brønsted Acid-Catalyzed Inverse Electron-Demand Aza Diels-Alder Reaction [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of Silver Dibenzyl Phosphate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) for silver dibenzyl phosphate before handling or disposal. This document provides critical safety information tailored to the specific formulation in use. The following guide offers a comprehensive, procedural framework for the safe disposal of this compound, designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste: this compound." Include the chemical formula (C14H14AgO4P) and any known hazard symbols.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
2. Containment:
-
Primary Container: Collect all solid this compound waste, including contaminated items such as weighing paper and disposable spatulas, in a dedicated, sealable, and chemically resistant container. A high-density polyethylene (HDPE) or glass container is recommended.
-
Liquid Waste: For solutions containing this compound, use a separate, clearly labeled, and leak-proof container.
-
Secure Closure: Ensure the container lid is tightly sealed to prevent spills or the release of vapors.
3. Storage:
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of potential leaks or spills.
4. Scheduling Waste Pickup:
-
Contact EHS: Notify your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.
-
Provide Information: Be prepared to provide the EHS department with the completed hazardous waste label and any other relevant information about the waste stream.
5. Emergency Procedures:
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Ventilate the area.
-
For large spills, evacuate the area and contact your EHS department immediately.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C14H14AgO4P | [1] |
| CAS Number | 50651-75-7 | [1] |
| Purity | 97% | [2] |
| Melting Point | 215 °C | [2] |
| Appearance | Solid | [2] |
Key Experimental Protocols Cited
Detailed experimental protocols involving the use of this compound should be sourced from peer-reviewed scientific literature or established laboratory standard operating procedures. The disposal procedures outlined above are based on safety data sheets and general chemical hygiene principles.
Disposal Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
